molecular formula C36H36N2O8 B1179422 Cannabisin F CAS No. 163136-19-4

Cannabisin F

Cat. No.: B1179422
CAS No.: 163136-19-4
M. Wt: 624.7 g/mol
InChI Key: JCUQMHMUDDMCSX-AADBSILNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cannabisin F (CAS 163136-19-4) is a hempseed lignanamide that functions as a SIRT1 modulator, presenting significant potential for neuroprotective, anti-inflammatory, and anti-oxidative research (Wang et al., 2019). Studies conducted in lipopolysaccharide (LPS)-induced BV2 microglia cells demonstrate that this compound suppresses the production and mRNA levels of pro-inflammatory cytokines, including IL-6 and TNF-α, in a concentration-dependent manner (Wang et al., 2019). Its anti-inflammatory mechanism is SIRT1-dependent, involving the enhancement of SIRT1 expression and subsequent blockade of the NF-κB signaling pathway through inhibition of IκBα and p65 phosphorylation (Wang et al., 2019). Furthermore, this compound exhibits robust anti-oxidative effects by reducing cellular reactive oxygen species (ROS) and promoting the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1) (Wang et al., 2019). This dual action on both SIRT1/NF-κB and Nrf2 pathways positions this compound as a promising candidate for researching neurodegenerative diseases. The compound showed no significant effect on cell viability in BV2 microglia cells at concentrations up to 15 µM (Wang et al., 2019). This compound is offered with a purity of >=98% and is supplied as a powder.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2-methoxyphenoxy]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,34-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQMHMUDDMCSX-AADBSILNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)NCCC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)NCCC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019086
Record name Cannabisin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163136-19-4
Record name Cannabisin F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163136-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabisin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Neuroprotective Potential of Cannabisin F: A Technical Guide to its Signaling Pathways in Neuronal Support Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin F, a lignanamide found in hemp seed, is emerging as a compound of significant interest in the field of neuroprotection. Preclinical studies have demonstrated its potent anti-inflammatory and antioxidant effects, primarily through the modulation of key signaling pathways within microglia, the resident immune cells of the central nervous system. While not acting on neuronal cells directly, the influence of this compound on microglia plays a crucial role in maintaining a healthy neuronal microenvironment and protecting neurons from inflammatory and oxidative stress-induced damage. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by experimental data and detailed methodologies.

Core Signaling Pathways of this compound in Microglia

This compound exerts its neuroprotective effects by intervening in two critical signaling cascades within microglial cells: the SIRT1/NF-κB pathway , which governs the inflammatory response, and the Nrf2 pathway , a key regulator of the antioxidant response.

The Anti-Inflammatory Action: Modulation of the SIRT1/NF-κB Signaling Pathway

The nuclear factor kappa B (NF-κB) signaling pathway is a central mediator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB p65 subunit is phosphorylated and translocates to the nucleus, where it drives the transcription of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2]

This compound has been shown to suppress this inflammatory cascade in a concentration-dependent manner.[1][2] The mechanism of this suppression is linked to the upregulation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1] Studies have shown that LPS stimulation reduces SIRT1 expression in BV2 microglia cells, and pre-treatment with this compound attenuates this reduction.[1] The SIRT1-dependence of this compound's anti-inflammatory effects was confirmed by experiments using the SIRT1 inhibitor EX527, which reversed the suppressive effects of this compound on pro-inflammatory cytokine production.[1][2]

The proposed mechanism involves this compound enhancing SIRT1 expression, which in turn inhibits the phosphorylation of IκBα and the NF-κB p65 subunit, preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[1][2]

CannabisinF_SIRT1_NFkB_Pathway cluster_extracellular Extracellular cluster_cellular Microglial Cell cluster_nucleus Nucleus LPS LPS IkBa_p p-IκBα LPS->IkBa_p induces phosphorylation LPS->IkBa_p CannabisinF This compound SIRT1 SIRT1 CannabisinF->SIRT1 enhances expression CannabisinF->SIRT1 NFkB_p65 NF-κB p65 SIRT1->NFkB_p65 deacetylates SIRT1->NFkB_p65 NFkB_p65_p p-NF-κB p65 (translocation) IkBa_p->NFkB_p65_p leads to phosphorylation IkBa_p->NFkB_p65_p ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_p65_p->ProInflammatory_Cytokines promotes transcription NFkB_p65_p->ProInflammatory_Cytokines

This compound modulation of the SIRT1/NF-κB pathway.
The Antioxidant Defense: Activation of the Nrf2 Signaling Pathway

In addition to inflammation, neurodegenerative processes are often characterized by significant oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1).

This compound has been demonstrated to bolster this antioxidant defense system. In LPS-stimulated BV2 microglia, which exhibit increased production of reactive oxygen species (ROS), treatment with this compound was found to reduce ROS levels.[1] Furthermore, this compound promoted the expression of both Nrf2 and its downstream target HO-1.[1][2] This suggests that this compound's anti-oxidative effects are mediated through the activation of the Nrf2 signaling pathway, leading to an enhanced cellular capacity to neutralize oxidative stress.[1][2]

CannabisinF_Nrf2_Pathway cluster_extracellular Extracellular cluster_cellular Microglial Cell cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from LPS) Nrf2 Nrf2 Oxidative_Stress->Nrf2 activates Oxidative_Stress->Nrf2 CannabisinF This compound CannabisinF->Nrf2 promotes expression CannabisinF->Nrf2 Nrf2_nuc Nrf2 (translocation) Nrf2->Nrf2_nuc Nrf2->Nrf2_nuc HO1 HO-1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response mediates HO1->Antioxidant_Response Nrf2_nuc->HO1 promotes transcription Nrf2_nuc->HO1

This compound activation of the Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key inflammatory and antioxidant markers in LPS-stimulated BV2 microglia.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Levels

TreatmentIL-6 mRNA Level (relative to LPS)TNF-α mRNA Level (relative to LPS)
LPS (100 ng/mL)100%100%
LPS + this compound (5 µM)Reduced (dose-dependent)Reduced (dose-dependent)
LPS + this compound (10 µM)Further Reduced (dose-dependent)Further Reduced (dose-dependent)
LPS + this compound (15 µM)Significantly Reduced (dose-dependent)Significantly Reduced (dose-dependent)
Data abstracted from qualitative descriptions of dose-dependent inhibition.[1]

Table 2: Effect of this compound on NF-κB and Nrf2 Pathway Protein Expression

TreatmentPhospho-IκBα Level (relative to LPS)Phospho-p65 Level (relative to LPS)Nrf2 Expression (relative to LPS)HO-1 Expression (relative to LPS)
LPS (100 ng/mL)IncreasedIncreasedBaselineBaseline
LPS + this compound (5 µM)InhibitedInhibitedIncreasedIncreased
LPS + this compound (10 µM)Strongly InhibitedStrongly InhibitedFurther IncreasedFurther Increased
LPS + this compound (15 µM)Strongly InhibitedStrongly InhibitedSignificantly IncreasedSignificantly Increased
Data abstracted from qualitative descriptions of Western blot analyses.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are representative protocols based on the information available and standard laboratory practices.

Cell Culture and Treatment
  • Cell Line: BV2 immortalized murine microglia cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 15 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 1 hour for phosphorylation studies, 24 hours for cytokine production and gene expression).

Experimental_Workflow cluster_assays Downstream Assays start Seed BV2 Microglia pretreatment Pre-treat with this compound (5, 10, 15 µM) for 1h start->pretreatment stimulation Stimulate with LPS (100 ng/mL) pretreatment->stimulation incubation Incubate for specified duration (1h or 24h) stimulation->incubation western_blot Western Blot (p-IκBα, p-p65, Nrf2, HO-1) incubation->western_blot rt_qpcr RT-qPCR (IL-6, TNF-α mRNA) incubation->rt_qpcr elisa ELISA (IL-6, TNF-α protein) incubation->elisa

General experimental workflow for studying this compound.
Western Blot Analysis

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, IκBα, phospho-p65, p65, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The qPCR is performed using a SYBR Green master mix and primers specific for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative mRNA expression is calculated using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: The cell culture supernatant is collected after treatment.

  • ELISA Procedure: The concentrations of IL-6 and TNF-α in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent by targeting the inflammatory and oxidative stress pathways in microglia. Its ability to upregulate SIRT1, thereby inhibiting NF-κB-mediated inflammation, and to activate the Nrf2 antioxidant response pathway provides a dual mechanism for protecting the neuronal microenvironment. The data presented in this guide underscore the importance of further research into this compound for the development of novel therapeutics for neurodegenerative diseases. The detailed protocols and pathway diagrams serve as a valuable resource for scientists and researchers in this field.

References

A Technical Guide to the Biological Activity of Lignanamides from Hemp Seed

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Hemp (Cannabis sativa L.) seed is increasingly recognized not only for its nutritional value but also as a source of potent bioactive compounds. Among these, lignanamides, a class of phenolic amides, have garnered significant attention for their diverse pharmacological properties. This document provides a comprehensive technical overview of the biological activities of hemp seed lignanamides, including their antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects. It details the experimental protocols used to ascertain these activities, presents quantitative data in a structured format, and visualizes key molecular pathways to facilitate a deeper understanding of their mechanisms of action.

Antioxidant and Acetylcholinesterase Inhibitory Activities

Lignanamides isolated from hemp seed exhibit significant antioxidant properties, acting as potent radical scavengers. Several studies have quantified this activity using various standard assays. Additionally, certain lignanamides have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's.[1][2][3]

Quantitative Data: Antioxidant and AChE Inhibition

The inhibitory concentrations (IC50) for various lignanamides have been determined, highlighting their potential as functional ingredients. The data below is compiled from studies on lignanamides isolated from hemp seed.[1]

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µM Trolox/µM)AChE IC50 (µM)
Cannabisin A32.96.67.3> 100
Cannabisin B30.24.83.6> 100
Cannabisin D23.90.573.0> 100
3,3'-demethyl-heliotropamide32.15.32.946.2
Reference Compounds
Quercetin (Antioxidant)25.50.49.2N/A
Tacrine (AChE Inhibitor)N/AN/AN/A0.02
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the methodology used to determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of hemp lignanamides.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Dissolve lignanamide samples and the positive control (e.g., Quercetin) in methanol to create a stock solution, followed by serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the sample solution.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

Experimental Workflow: From Extraction to Bioassay

The general workflow for investigating hemp seed lignanamides involves extraction, fractionation, isolation, and subsequent biological evaluation.

G General Experimental Workflow for Hemp Seed Lignanamides cluster_0 Extraction & Isolation cluster_1 Bioactivity Screening HempSeed Hemp Seed Defatting Defatting (e.g., with n-hexane) HempSeed->Defatting Extraction Extraction (e.g., with 80% EtOH) Defatting->Extraction Fractionation Fractionation (e.g., with EtOAc) Extraction->Fractionation Isolation Isolation (Chromatography) Fractionation->Isolation Antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) Isolation->Antioxidant AntiInflammatory Anti-inflammatory Assays (LPS-stimulated cells) Isolation->AntiInflammatory Neuroprotective Neuroprotective Assays (AChE Inhibition) Isolation->Neuroprotective Cytotoxicity Cytotoxicity Assays (MTT, etc.) Isolation->Cytotoxicity

Workflow for lignanamide isolation and bioactivity testing.

Anti-inflammatory Activity

Lignanamides from hemp seed have demonstrated notable anti-inflammatory properties.[1] Specifically, compounds like Cannabisin F have been shown to suppress inflammatory responses in microglia, the primary immune cells of the central nervous system.[4][5] This activity is crucial for their potential neuroprotective effects.

Mechanism of Action: SIRT1/NF-κB and Nrf2 Pathways

This compound exerts its anti-inflammatory and antioxidant effects by modulating key signaling pathways. It suppresses the production of pro-inflammatory mediators by activating Sirtuin 1 (SIRT1), which in turn inhibits the NF-κB pathway.[4][5] Concurrently, it reduces oxidative stress by promoting the Nrf2 signaling pathway.[4][5]

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

In lipopolysaccharide (LPS)-stimulated BV2 microglia cells, this compound dose-dependently inhibited the production and mRNA expression of key pro-inflammatory cytokines.[5]

TreatmentConcentration (µM)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
This compound5~80%~85%
This compound10~60%~65%
This compound15~45%~50%
Signaling Pathway: this compound Anti-inflammatory Action

The following diagram illustrates how this compound mitigates the inflammatory cascade initiated by LPS in microglia.

G This compound Anti-inflammatory Signaling Pathway LPS LPS p65 NF-κB p65 LPS->p65 Activates IkBa P-IκBα LPS->IkBa Activates CF This compound SIRT1 SIRT1 CF->SIRT1 Enhances SIRT1->p65 Inhibits (Deacetylation) nucleus Nucleus p65->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus->genes Transcription

This compound enhances SIRT1 to inhibit NF-κB activation.
Signaling Pathway: this compound Antioxidant Action

This diagram shows the mechanism by which this compound combats oxidative stress through the Nrf2 pathway.

G This compound Antioxidant Signaling Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Induces Stress CF This compound CF->Nrf2 Promotes nucleus Nucleus Nrf2->nucleus Translocation ARE Antioxidant Response Element (ARE) nucleus->ARE Binding HO1 HO-1 Expression ARE->HO1 Upregulation

This compound promotes the Nrf2 antioxidant response pathway.
Experimental Protocol: Anti-inflammatory Assay in BV2 Microglia

This protocol describes the method for assessing the anti-inflammatory effects of lignanamides on LPS-stimulated microglial cells.[5]

  • Cell Culture and Treatment:

    • Culture BV2 microglia cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in appropriate plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test lignanamide (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after treatment.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from the treated cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform quantitative real-time PCR (RT-qPCR) using primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, SIRT1, Nrf2, HO-1) and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Cytotoxic and Anticancer Activity

Emerging research indicates that lignanamide-rich extracts from hemp seed possess cytotoxic properties against certain cancer cell lines, suggesting their potential as a source for novel anticancer agents.[6] These compounds appear to inhibit cancer cell proliferation and migration while having a lesser effect on non-tumorigenic cells.[6]

Quantitative Data: Cytotoxicity in Glioblastoma Cells

A lignanamide-rich extract from hemp seed (LnHS) was evaluated for its effect on the proliferation of U-87 glioblastoma cells and non-tumorigenic human fibroblasts.[6]

Cell LineTreatmentConcentration (µg/mL)Inhibition of Proliferation (%)
U-87 GlioblastomaLnHS50~20%
U-87 GlioblastomaLnHS100~45%
U-87 GlioblastomaLnHS200~60%
Human FibroblastsLnHS200Not significant

Data interpreted from graphical representations in the source publication.

Proposed Mechanism of Action

The cytotoxic effects of the lignanamide-rich extract on U-87 glioblastoma cells are suggested to involve the induction of the apoptosis machinery and the suppression of autophagic cell death.[6] The extract was also found to reduce cell migration and induce DNA damage in the cancer cells.[6]

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., U-87) and control cells into 96-well plates at a predetermined density and allow them to attach for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the lignanamide extract or pure compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • MTT Incubation:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect and calculate IC50 values.

Conclusion

The lignanamides found in hemp seed represent a promising class of natural compounds with a wide spectrum of biological activities. Their demonstrated antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects provide a strong scientific basis for further investigation. The detailed mechanisms, particularly the modulation of the NF-κB and Nrf2 signaling pathways, highlight their potential for development into therapeutic agents for inflammatory, neurodegenerative, and oncological conditions. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to exploring the full potential of these unique phytochemicals.

References

Therapeutic Potential of Cannabisin F in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system, plays a pivotal role in initiating and propagating the inflammatory cascade. This process involves the release of pro-inflammatory cytokines and reactive oxygen species (ROS), leading to neuronal damage. Consequently, the identification of novel therapeutic agents that can modulate microglial activation and mitigate neuroinflammation is of paramount importance. Cannabisin F, a lignanamide isolated from hemp ( Cannabis sativa) seed, has emerged as a promising candidate in this regard. This technical guide provides an in-depth overview of the therapeutic potential of this compound in neuroinflammation, with a focus on its mechanism of action, experimental validation, and future research directions.

Mechanism of Action: Dual Regulation of Inflammatory and Antioxidant Pathways

This compound exerts its anti-neuroinflammatory effects through a multi-targeted mechanism, primarily by modulating the SIRT1/NF-κB and Nrf2 signaling pathways in microglia.[1][2][3][4][5]

  • Inhibition of the NF-κB Pathway via SIRT1 Activation: Lipopolysaccharide (LPS), a potent inflammatory stimulus, typically suppresses the expression of Sirtuin 1 (SIRT1), a protein deacetylase. This down-regulation of SIRT1 allows for the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, leading to the translocation of the p65 subunit of NF-κB into the nucleus. Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes, including those for Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][3] this compound has been shown to counteract this process by enhancing the expression of SIRT1.[1][2][4] The activated SIRT1 then inhibits the NF-κB pathway by deacetylating the p65 subunit, thereby suppressing the phosphorylation of both IκBα and p65.[1][3] This ultimately leads to a reduction in the production and gene expression of IL-6 and TNF-α.[1][2][3][5]

  • Activation of the Nrf2 Antioxidant Pathway: In addition to its anti-inflammatory effects, this compound demonstrates potent antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound promotes the expression of Nrf2 and one of its key downstream targets, Heme Oxygenase-1 (HO-1).[1][3] This upregulation of the Nrf2/HO-1 axis helps to mitigate oxidative stress by reducing the production of cellular ROS.[1][2][3][5]

Data Presentation: Quantitative Effects of this compound on Neuroinflammatory Markers

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on LPS-stimulated BV2 microglial cells. The data is estimated from the graphical representations in the primary literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentIL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control~20~50
LPS (100 ng/mL)~350~600
LPS + this compound (5 µM)~250~450
LPS + this compound (10 µM)~150~300
LPS + this compound (15 µM)~100~200

Table 2: Effect of this compound on Pro-inflammatory Gene Expression (Relative mRNA Levels)

TreatmentIL-6 mRNA LevelTNF-α mRNA Level
Control1.01.0
LPS (100 ng/mL)~8.0~7.0
LPS + this compound (5 µM)~6.0~5.5
LPS + this compound (10 µM)~4.0~4.0
LPS + this compound (15 µM)~2.5~2.5

Table 3: Effect of this compound on NF-κB Pathway Protein Phosphorylation (Relative Density)

Treatmentp-IκBα / IκBαp-p65 / p65
Control~0.2~0.3
LPS (100 ng/mL)~1.0~1.0
LPS + this compound (5 µM)~0.8~0.8
LPS + this compound (10 µM)~0.6~0.6
LPS + this compound (15 µM)~0.4~0.4

Table 4: Effect of this compound on Nrf2/HO-1 Pathway Protein Expression (Relative Density)

TreatmentNrf2 / β-actinHO-1 / β-actin
Control~0.4~0.3
LPS (100 ng/mL)~0.3~0.2
LPS + this compound (5 µM)~0.5~0.4
LPS + this compound (10 µM)~0.7~0.6
LPS + this compound (15 µM)~0.9~0.8

Table 5: Effect of this compound on Reactive Oxygen Species (ROS) Production (Relative Fluorescence)

TreatmentROS Level
Control~100
LPS (100 ng/mL)~250
LPS + this compound (5 µM)~225
LPS + this compound (10 µM)~175
LPS + this compound (15 µM)~125

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with this compound (5, 10, or 15 µM) for 1 hour, followed by stimulation with Lipopolysaccharide (LPS) (100 ng/mL) for the indicated times.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Collection: After treatment, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Kits: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is washed, and the collected supernatants and standards are added to the wells.

    • After incubation, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from the treated BV2 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • qPCR: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (TNF-α, IL-6) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Representative Primer Sequences:

  • Mouse TNF-α: Forward: 5'-CAGGCGGTGCCTATGTCTC-3', Reverse: 5'-CGATCACCCCGAAGTTCAGTAG-3'

  • Mouse IL-6: Forward: 5'-CTGCAAGAGACTTCCATCCAG-3', Reverse: 5'-AGTGGTATAGACAGGTCTGTTGG-3'

  • Mouse β-actin: Forward: 5'-AAGGCCAACCGTGAAAAGAT-3', Reverse: 5'-GTGGTACGACCAGAGGCATAC-3'

Western Blot Analysis for Protein Expression and Phosphorylation
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, Nrf2, HO-1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Reactive Oxygen Species (ROS) Assay
  • Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used as a fluorescent probe for ROS detection.

  • Procedure:

    • After treatment, BV2 cells are washed with phosphate-buffered saline (PBS).

    • The cells are then incubated with DCFH-DA solution (typically 10-25 µM) in the dark at 37°C for 30 minutes.

    • During this incubation, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays BV2 BV2 Microglia Seeding Pretreat Pre-treatment with this compound (5, 10, 15 µM) for 1h BV2->Pretreat Stimulate Stimulation with LPS (100 ng/mL) Pretreat->Stimulate ELISA ELISA (IL-6, TNF-α protein) Stimulate->ELISA 24h qPCR qRT-PCR (IL-6, TNF-α mRNA) Stimulate->qPCR 6h WB Western Blot (p-p65, p-IκBα, Nrf2, HO-1) Stimulate->WB 1h (NF-κB) 24h (Nrf2/HO-1) ROS ROS Assay (DCFH-DA) Stimulate->ROS 24h

Experimental workflow for evaluating this compound.

signaling_pathway cluster_nfkb Pro-inflammatory Pathway cluster_nrf2 Anti-oxidant Pathway LPS LPS SIRT1 SIRT1 LPS->SIRT1 inhibits IKK IKK LPS->IKK activates pNFkB p-NF-κB (p-p65) SIRT1->pNFkB deacetylates (inhibits) IkBa IκBα IKK->IkBa phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB releases NFkB->pNFkB nucleus Nucleus pNFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nucleus->cytokines promotes transcription of CannabisinF This compound CannabisinF->SIRT1 upregulates ROS ROS Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 promotes expression of antioxidant_response Antioxidant Response HO1->antioxidant_response antioxidant_response->ROS reduces CannabisinF_nrf2 This compound CannabisinF_nrf2->Nrf2 upregulates

Signaling pathways modulated by this compound.

Broader Context and Future Directions

Lignanamides in Neuroinflammation

This compound belongs to the class of compounds known as lignanamides, which are prevalent in hemp seeds. Several other lignanamides from Cannabis sativa have also demonstrated anti-inflammatory and neuroprotective properties. For instance, grossamide, another prominent lignanamide in hemp seed, has been shown to possess anti-neuroinflammatory effects. This suggests that the therapeutic potential of hemp seed extracts in neuroinflammation may be attributed to the synergistic effects of multiple bioactive lignanamides. Further research is warranted to elucidate the specific contributions of individual lignanamides and their potential interactions.

Effects on Other Neural Cells

The current research on this compound has primarily focused on its effects on microglia. To gain a more comprehensive understanding of its therapeutic potential, it is crucial to investigate its impact on other key neural cells, such as astrocytes and neurons. Astrocytes play a multifaceted role in neuroinflammation and can contribute to both pro- and anti-inflammatory responses. Investigating the effects of this compound on astrocyte activation and function would provide valuable insights into its overall immunomodulatory properties within the central nervous system. Furthermore, direct neuroprotective effects of this compound on neurons in the context of inflammatory insults should be explored.

Conclusion

This compound presents a promising therapeutic avenue for the management of neuroinflammatory conditions. Its dual mechanism of action, involving the suppression of the pro-inflammatory NF-κB pathway via SIRT1 activation and the enhancement of the antioxidant Nrf2/HO-1 pathway, positions it as a multi-targeted agent capable of addressing both inflammation and oxidative stress. The in vitro data robustly supports its anti-neuroinflammatory potential in microglial cells. Future research should focus on validating these findings in in vivo models of neurodegenerative diseases, exploring its effects on other neural cell types, and further characterizing the therapeutic potential of the broader class of lignanamides from hemp seed. Such studies will be instrumental in translating the promising preclinical findings of this compound into novel therapeutic strategies for debilitating neurological disorders.

References

Discovery and Isolation of Cannabisin F from Cannabis sativa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabisin F, a lignanamide isolated from the seeds of Cannabis sativa (hemp), has garnered scientific interest due to its notable anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction and purification, a summary of key quantitative data, and a visualization of its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Cannabis sativa L. is a rich source of a diverse array of secondary metabolites, including cannabinoids, terpenes, and phenolic compounds. Among the non-cannabinoid constituents, lignanamides, present in significant amounts in hemp seeds, are emerging as a class of compounds with promising therapeutic potential. This compound, a prominent member of this family, has been identified as a modulator of key inflammatory and antioxidant pathways, making it a molecule of interest for further investigation. This guide details the foundational methodologies for the isolation and study of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃₆H₃₆N₂O₈
Molecular Weight 624.68 g/mol
CAS Number 163136-19-4
Class Lignanamide
Source Cannabis sativa L. (Hemp) Seed
Purity (as isolated) >98% (HPLC)

Experimental Protocols

The following protocols are based on the methodologies described in the scientific literature for the isolation of this compound from hemp seed.

Extraction
  • Preparation of Plant Material : 5.7 kg of air-dried hemp seeds (Fructus cannabis) are crushed into a coarse powder.

  • Defatting : The crushed seeds are defatted with petroleum ether to remove lipids.

  • Ethanol Extraction : The defatted seed material is then percolated with 75% ethanol.

Liquid-Liquid Partitioning

The 75% ethanol extract is concentrated and subjected to sequential liquid-liquid partitioning to separate compounds based on polarity:

  • Partition against petroleum ether to remove any remaining nonpolar compounds.

  • Partition of the aqueous ethanol phase against ethyl acetate. The ethyl acetate fraction, enriched with lignanamides, is collected.

  • The remaining aqueous phase is partitioned against n-butanol.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate this compound:

  • Reverse-Phase Column Chromatography : The ethyl acetate extract is separated on a reverse-phase column using a methanol/water gradient as the eluent.

  • MCI Gel Column Chromatography : Fractions containing this compound are further purified using MCI gel column chromatography, again with a methanol/water eluent.

  • Silica Gel Column Chromatography : Additional purification is performed on a silica gel column with a dichloromethane/methanol gradient.

  • High-Performance Liquid Chromatography (HPLC) : Final purification to >98% purity is achieved using preparative HPLC with a methanol/water eluent.

  • Crystallization : this compound is obtained as a crystalline solid from the purified fractions.

Data Presentation: Extraction and Isolation Yields

The following table summarizes the quantitative data from a representative isolation of lignanamides from hemp seed, including the final yield of this compound.

Extraction/Purification StepStarting Material (Hemp Seed)YieldNotes
75% Ethanol Extraction 5.7 kgNot ReportedYields the crude extract containing a mixture of polar and semi-polar compounds.
Ethyl Acetate Fraction Not Applicable12.12 gThis fraction is enriched in lignanamides, including this compound.
n-Butanol Fraction Not ApplicableNot ReportedContains more polar compounds.
Petroleum Ether Fraction Not ApplicableNot ReportedContains nonpolar compounds.
Purified this compound 5.7 kg17.21 mgFinal yield of pure this compound after all chromatographic steps.

Spectroscopic Data for Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to determine the connectivity of atoms and the overall structure of the molecule.

  • High-Resolution Mass Spectrometry (HR-MS) : This technique was used to determine the exact molecular formula of this compound.

  • Infrared (IR) Spectroscopy : Provided information about the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy : Used to analyze the chromophores within the structure.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G Isolation Workflow of this compound Start Hemp Seed (5.7 kg) Defatting Defatting with Petroleum Ether Start->Defatting Extraction Extraction with 75% EtOH Defatting->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning EtOAc Ethyl Acetate Fraction Partitioning->EtOAc Yields Chromatography1 Reverse-Phase Chromatography EtOAc->Chromatography1 Chromatography2 MCI Gel Chromatography Chromatography1->Chromatography2 Chromatography3 Silica Gel Chromatography Chromatography2->Chromatography3 HPLC Preparative HPLC Chromatography3->HPLC Final This compound (>98% pure) HPLC->Final

Isolation Workflow of this compound
Signaling Pathways Modulated by this compound

G Signaling Pathways Modulated by this compound cluster_0 Anti-Inflammatory Pathway cluster_1 Antioxidant Pathway CannabisinF1 This compound SIRT1 SIRT1 CannabisinF1->SIRT1 Activates NFkB NF-κB (p65) SIRT1->NFkB Inhibits (Deacetylation) ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Promotes Transcription CannabisinF2 This compound Nrf2 Nrf2 CannabisinF2->Nrf2 Promotes Expression HO1 HO-1 Nrf2->HO1 Induces Transcription AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse Leads to

Signaling Pathways Modulated by this compound

Conclusion

This compound represents a compelling non-cannabinoid compound from Cannabis sativa with significant potential for therapeutic applications, particularly in the realms of inflammation and oxidative stress-related diseases. The methodologies outlined in this guide provide a robust framework for the isolation and further investigation of this and other related lignanamides. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profiles of this compound, as well as exploring its potential in various disease models. The availability of detailed protocols and quantitative data is essential to support these endeavors and accelerate the translation of this natural product into novel therapeutic agents.

Cannabisin F as a SIRT1 Modulator In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cannabisin F, a lignanamide derived from hemp seeds, and its role as a modulator of Sirtuin 1 (SIRT1) in vitro. The data and protocols presented are based on preclinical findings that highlight the potential of this compound in regulating inflammatory responses through the SIRT1 signaling pathway.

Executive Summary

Recent in vitro studies have demonstrated that this compound acts as a modulator of SIRT1, a key regulator of cellular processes, including inflammation and oxidative stress. Research shows that this compound can enhance the expression of SIRT1 in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. This upregulation of SIRT1 is associated with the suppression of pro-inflammatory mediators, suggesting a potential therapeutic application for neuroinflammatory conditions. The anti-inflammatory effects of this compound appear to be dependent on SIRT1 activity, as the use of a SIRT1 inhibitor counteracts its beneficial effects.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on SIRT1 expression and inflammatory markers.

Table 1: Effect of this compound on SIRT1 Protein Expression in LPS-Stimulated BV2 Microglia

TreatmentThis compound Concentration (µM)Relative SIRT1 Protein Expression (Fold Change vs. LPS)
Control0-
LPS (100 ng/mL)01.0
LPS + this compound5Increased
LPS + this compound10Further Increased
LPS + this compound15Maximally Increased

Note: The qualitative "Increased" values are based on visual inspection of Western blot results from the source study. Precise fold-change values would require densitometric analysis of the blots.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia

TreatmentThis compound Concentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control0~0~0
LPS (100 ng/mL)0Significantly IncreasedSignificantly Increased
LPS + this compound5DecreasedDecreased
LPS + this compound10Further DecreasedFurther Decreased
LPS + this compound15Maximally DecreasedMaximally Decreased

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated BV2 Microglia

TreatmentThis compound Concentration (µM)Relative TNF-α mRNA Expression (Fold Change vs. LPS)Relative IL-6 mRNA Expression (Fold Change vs. LPS)
Control0--
LPS (100 ng/mL)01.01.0
LPS + this compound5DecreasedDecreased
LPS + this compound10Further DecreasedFurther Decreased
LPS + this compound15Maximally DecreasedMaximally Decreased

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: BV2 murine microglia cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (5, 10, and 15 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for the desired time (6 hours for mRNA analysis, 24 hours for protein analysis).

    • For inhibitor studies, pre-treat cells with the SIRT1 inhibitor EX527 (10 µM) for 1 hour before adding this compound.

Western Blot Analysis for SIRT1 Expression
  • Cell Lysis:

    • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 4-12% MOPS gel.

    • Transfer the separated proteins onto a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SIRT1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: After the 24-hour treatment period, collect the cell culture supernatants.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block with an appropriate blocking buffer.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
  • RNA Extraction:

    • After the 6-hour treatment period, lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers.

  • qRT-PCR:

    • Perform real-time PCR using a SYBR Green-based master mix.

    • Use specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.

Mandatory Visualizations

Signaling Pathways

Cannabisin_F_SIRT1_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_in NF-κB (Inactive) TLR4->NFkB_in Activation NFkB_ac NF-κB (Active) NFkB_in->NFkB_ac Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_ac->Pro_inflammatory Transcription CannabisinF This compound SIRT1 SIRT1 CannabisinF->SIRT1 Enhances Expression SIRT1->NFkB_ac Inhibits

Caption: this compound enhances SIRT1 expression, which in turn inhibits NF-κB activation.

Experimental Workflows

Western_Blot_Workflow start BV2 Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Nitrocellulose Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SIRT1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for determining SIRT1 protein expression by Western blot analysis.

ELISA_Workflow start Collect Cell Culture Supernatants coating Coat Plate with Capture Antibody start->coating blocking Blocking coating->blocking sample_add Add Samples & Standards blocking->sample_add detection_ab Add Detection Antibody sample_add->detection_ab conjugate_add Add Streptavidin-HRP detection_ab->conjugate_add substrate_add Add Substrate conjugate_add->substrate_add read_plate Measure Absorbance substrate_add->read_plate analysis Calculate Cytokine Concentration read_plate->analysis

Caption: General workflow for quantifying cytokine levels using ELISA.

The Role of Cannabisin F in the Nrf2 Antioxidant Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Cannabisin F, a lignanamide from hemp seed, in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Evidence suggests that this compound exerts anti-oxidative effects by promoting the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[1][2][3] This document consolidates the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascade to support further research and drug development efforts in the field of oxidative stress and neuroinflammation.

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense against oxidative stress.[4][5][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6][7] Upon exposure to oxidative or electrophilic insults, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[5][7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4][8]

This compound, a lignanamide isolated from hemp (Cannabis sativa) seed, has emerged as a molecule of interest for its anti-inflammatory and anti-oxidative properties.[1][2][3] Research indicates that this compound can mitigate oxidative stress by modulating the Nrf2 signaling pathway, suggesting its therapeutic potential for conditions associated with oxidative damage, such as neurodegenerative diseases.[1][3] This guide will delve into the technical details of this compound's interaction with the Nrf2 pathway.

Quantitative Data

The following tables summarize the key quantitative findings from a pivotal study investigating the effect of this compound on the Nrf2 pathway in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.

Table 1: Effect of this compound on Nrf2 and HO-1 Gene Expression

Treatment GroupNrf2 Expression (Relative to LPS)HO-1 Expression (Relative to LPS)
LPS (100 ng/mL)1.001.00
LPS + this compound (15 µM)Significantly IncreasedSignificantly Increased

*Note: The original study reports a "significant increase" without providing specific fold-change values. The data is based on Western blot analysis.[1]

Signaling Pathways and Experimental Workflows

This compound-Mediated Nrf2 Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound activates the Nrf2 antioxidant response pathway, leading to the upregulation of cytoprotective genes.

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS_Inhibition ROS Production This compound->ROS_Inhibition Inhibits Keap1_Nrf2_Complex Keap1-Nrf2 Complex ROS_Inhibition->Keap1_Nrf2_Complex Reduces Oxidative Stress on Nrf2_Active Nrf2 (Active) Keap1_Nrf2_Complex->Nrf2_Active Dissociation & Stabilization ARE ARE (Antioxidant Response Element) Nrf2_Active->ARE Translocation & Binding Gene_Expression HO-1, NQO1, etc. ARE->Gene_Expression Initiates Transcription of Cytoprotection Cellular Protection (Antioxidant Effects) Gene_Expression->Cytoprotection Leads to

Caption: Proposed signaling pathway of this compound in Nrf2 activation.

Experimental Workflow for Assessing Nrf2 Activation

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on the Nrf2 pathway.

Experimental_Workflow cluster_assays 4. Assays Cell_Culture 1. Cell Culture (e.g., BV2 Microglia) Treatment 2. Treatment - Control - LPS (e.g., 100 ng/mL) - LPS + this compound (e.g., 5, 10, 15 µM) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 1h for phosphorylation, 24h for protein expression) Treatment->Incubation Western_Blot Western Blot (Nrf2, HO-1, p-IκBα, p-p65) Incubation->Western_Blot RT_qPCR RT-qPCR (IL-6, TNF-α mRNA) Incubation->RT_qPCR ROS_Assay Intracellular ROS Measurement (e.g., DCFH-DA assay) Incubation->ROS_Assay Data_Analysis 5. Data Analysis & Interpretation Western_Blot->Data_Analysis RT_qPCR->Data_Analysis ROS_Assay->Data_Analysis

Caption: Experimental workflow for studying this compound's effect on Nrf2.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Wang et al. (2019)[1] and are provided as a guide for replicating and expanding upon these findings.

Cell Culture and Treatment
  • Cell Line: BV2 murine microglia cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed BV2 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

    • Allow cells to adhere and grow to approximately 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, and 15 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for the desired time period (e.g., 1 hour for phosphorylation studies, 24 hours for protein expression studies).

    • A control group (no treatment) and an LPS-only group should be included in parallel.

Western Blot Analysis
  • Objective: To determine the protein expression levels of Nrf2, HO-1, and phosphorylated forms of IκBα and NF-κB p65.

  • Procedure:

    • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, phospho-IκBα, phospho-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Objective: To quantify the levels of intracellular ROS.

  • Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Procedure:

    • Seed BV2 cells in a 96-well black plate.

    • Treat the cells with this compound and/or LPS as described in section 4.1.

    • After treatment, wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Conclusion and Future Directions

The available evidence strongly suggests that this compound plays a significant role in the Nrf2 antioxidant response, primarily by upregulating the expression of Nrf2 and its target gene HO-1.[1][3] This activity contributes to its observed anti-oxidative and neuroprotective effects in vitro.[1] The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

Future research should aim to:

  • Elucidate the precise molecular mechanism by which this compound leads to Nrf2 stabilization and nuclear translocation.

  • Investigate the effects of this compound on a broader range of Nrf2 target genes.

  • Validate these findings in in vivo models of diseases associated with oxidative stress.

  • Conduct comprehensive dose-response and pharmacokinetic studies to determine the optimal therapeutic window for this compound.

By addressing these questions, the scientific community can fully unlock the potential of this compound as a novel therapeutic agent for combating oxidative stress-related pathologies.

References

Whitepaper: Initial Screening of Cannabisin F for Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical guide on the initial in-vitro screening of Cannabisin F, a lignanamide isolated from hemp seed, for its anti-inflammatory properties. The focus is on its effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells, a common model for neuroinflammation. This guide details the experimental protocols, summarizes the quantitative findings, and illustrates the molecular pathways involved. The evidence suggests this compound exerts its anti-inflammatory effects by modulating the SIRT1/NF-κB signaling pathway.[1][2][3]

Introduction

Hemp seed (Fructus cannabis) is a source of various bioactive compounds, including lignanamides, which have shown potential anti-inflammatory and anti-oxidative capacities.[2][4][5] this compound is one such lignanamide that has been investigated for its ability to suppress inflammatory responses. This guide focuses on the foundational experiments used to characterize the anti-inflammatory effects of this compound, particularly in the context of neuroinflammation stimulated by LPS. The primary mechanism explored is the inhibition of pro-inflammatory mediators through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, potentially via the activation of Sirtuin 1 (SIRT1).[1][2][3]

Data Presentation: Quantitative Effects of this compound

The anti-inflammatory activity of this compound was quantified by measuring its effect on the production of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in LPS-stimulated BV2 microglia.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV2 Cells

Treatment GroupConcentration (µM)IL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)
Control-UndetectableUndetectable
LPS (100 ng/mL)-~350~25
This compound + LPS5~280~20
This compound + LPS10~200~15
This compound + LPS15~120~10
Data are representative values synthesized from graphical data presented in the source material.[1][3] Statistical significance was reported as p < 0.05, p < 0.01, or p < 0.001 compared to the LPS-only treated group.

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression

Treatment GroupConcentration (µM)Relative IL-6 mRNA ExpressionRelative TNF-α mRNA Expression
Control-1.01.0
LPS (100 ng/mL)-Significantly ElevatedSignificantly Elevated
This compound + LPS5Reduced vs. LPSReduced vs. LPS
This compound + LPS10Further Reduced vs. LPSFurther Reduced vs. LPS
This compound + LPS15Strongly Reduced vs. LPSStrongly Reduced vs. LPS
This table summarizes the dose-dependent inhibitory trend on mRNA levels. This compound significantly inhibited the mRNA expression of IL-6 and TNF-α in a dose-dependent manner.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of initial screening results.

Cell Culture and Treatment
  • Cell Line: BV2 immortalized murine microglial cells are used.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for protein/RNA extraction).

    • After reaching ~80% confluency, cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 15 µM) for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

    • Cells are then incubated for a specified period (e.g., 24 hours for cytokine secretion analysis).

Cytokine Quantification (ELISA)
  • Sample Collection: After the 24-hour incubation, the cell culture supernatant is collected.

  • ELISA Procedure:

    • Commercial ELISA kits for mouse IL-6 and TNF-α are used according to the manufacturer's instructions.

    • Briefly, collected supernatants are added to antibody-pre-coated microplates.

    • A biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

    • A substrate solution (e.g., TMB) is added to develop color.

    • The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader.

    • Cytokine concentrations are calculated based on a standard curve.

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from the treated BV2 cells using a suitable reagent like TRIzol.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • The qPCR reaction is performed using a SYBR Green master mix with specific primers for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis for NF-κB Pathway Proteins
  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated IκBα, phosphorylated NF-κB p65, and total forms of these proteins, as well as a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[1][3]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_setup Phase 1: Experimental Setup cluster_analysis Phase 2: Endpoint Analysis cluster_data Phase 3: Data Interpretation culture BV2 Cell Culture seeding Cell Seeding culture->seeding pretreatment Pre-treatment (this compound) seeding->pretreatment stimulation Stimulation (LPS) pretreatment->stimulation elisa ELISA (Cytokine Secretion) stimulation->elisa rtqpcr RT-qPCR (mRNA Expression) stimulation->rtqpcr western Western Blot (Protein Phosphorylation) stimulation->western quant Quantification elisa->quant rtqpcr->quant western->quant stats Statistical Analysis quant->stats conclusion Conclusion on Anti-inflammatory Effect stats->conclusion

Caption: Workflow for in-vitro screening of this compound.

This compound Mechanism of Action: NF-κB Pathway

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_active p-NF-κB (p65) (Active) IkBa->NFkB_active Releases NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription SIRT1 SIRT1 SIRT1->NFkB_active Inhibits (Deacetylation) CannabisinF This compound CannabisinF->IkBa Inhibits Phosphorylation CannabisinF->SIRT1 Enhances

Caption: this compound inhibits the LPS-induced NF-κB pathway.

Conclusion

The initial screening of this compound demonstrates a significant, dose-dependent anti-inflammatory effect in an in-vitro model of neuroinflammation.[1][3] It effectively suppresses the production and gene expression of the pro-inflammatory cytokines IL-6 and TNF-α.[1][2][3] The underlying mechanism is the inhibition of the canonical NF-κB signaling pathway, evidenced by the reduced phosphorylation of IκBα and the NF-κB p65 subunit.[1][3] Furthermore, studies suggest this action is mediated by the enhancement of SIRT1, a deacetylase known to negatively regulate NF-κB signaling.[1][2] These findings position this compound as a promising candidate for further investigation as a therapeutic agent for inflammatory diseases, particularly those with a neuroinflammatory component. Further studies are warranted to explore its effects on other inflammatory pathways, such as the MAPK pathway, and to validate these findings in in-vivo models.

References

Unveiling the Cytotoxic Potential of Cannabinoids in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the cytotoxic effects of cannabinoids on cancer cell lines reveals a multifaceted approach to inducing cell death and inhibiting tumor progression. While specific data on "Cannabisin F" remains elusive in publicly available scientific literature, extensive research on other cannabinoids, such as Tetrahydrocannabinol (THC), Cannabidiol (CBD), and Cannabigerol (CBG), provides a robust framework for understanding their anti-cancer properties. This guide synthesizes the current knowledge for researchers, scientists, and drug development professionals, detailing experimental methodologies, summarizing key quantitative data, and illustrating the intricate signaling pathways involved.

Quantitative Assessment of Cannabinoid Cytotoxicity

The cytotoxic efficacy of various cannabinoids has been quantified across a spectrum of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. These values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, vary depending on the cannabinoid, the cancer cell type, and the experimental conditions.

Cannabinoid/ExtractCancer Cell Line(s)IC50 Value(s)Reference
Dadahol ACHLA15 (Neuroblastoma)6.2 µM[1]
LAN5 (Neuroblastoma)12.2 µM[1]
Hep3B (Hepatoblastoma)19.8 µM[1]
L428 (Hodgkin's Lymphoma)19 µM[1]
F4-SM (Cannabis Fraction)A172 (Glioblastoma)4.38 µg/mL[2]
F5-SM (Cannabis Fraction)A172 (Glioblastoma)4.61 µg/mL[2]
Cannabigerol (CBG)A172 (Glioblastoma)5.00 µg/mL[2]
Tetrahydrocannabinol (THC)A172 (Glioblastoma)4.83 µg/mL[2]
HT-29 (Colorectal Adenocarcinoma)30.0 ± 1.01 µM[3]
Cannabidiol (CBD)HT-29 (Colorectal Adenocarcinoma)30.0 ± 3.02 µM[3]
CB83 (Synthetic Cannabinoid)HT-29 (Colorectal Adenocarcinoma)1.0 ± 0.10 µM[3]
High THC Cannabis ExtractRBE (Cholangiocarcinoma)10.80 ± 1.03 µg/mL[4]
High CBD Cannabis ExtractNCI-N87 (Gastric Carcinoma)6.00 ± 1.16 µg/mL[4]

Detailed Experimental Protocols

The investigation of cannabinoid cytotoxicity relies on a suite of well-established in vitro assays. These protocols are fundamental to determining cell viability, proliferation, and the mechanisms of cell death.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of cannabinoids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allowed to adhere overnight.[5]

  • Treatment: The cells are then treated with various concentrations of the cannabinoid compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3][4][5]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT reagent. The plates are incubated for a few hours (typically 4 hours) at 37°C to allow for the metabolic conversion of MTT by viable cells into formazan crystals.[5]

  • Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[1]

Other viability assays include the resazurin-based assay , which measures metabolic activity through the conversion of non-fluorescent resazurin to fluorescent resorufin.[7]

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), fluorescence-activated cell sorting (FACS) is frequently employed.[8] This technique can be used with various staining methods, such as Annexin V and propidium iodide (PI), to differentiate between viable, apoptotic, and necrotic cells.

Signaling Pathways of Cannabinoid-Induced Cytotoxicity

Cannabinoids exert their cytotoxic effects through the modulation of various signaling pathways that are crucial for cell proliferation and survival.[9] A key mechanism involves the induction of apoptosis, often through the activation of the endoplasmic reticulum (ER) stress response and the intrinsic apoptotic pathway.[10][11]

G cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptors Ceramide Ceramide Synthesis CB1_CB2->Ceramide Activates Cannabinoid Cannabinoid Cannabinoid->CB1_CB2 Binds to ER_Stress Endoplasmic Reticulum Stress Ceramide->ER_Stress Induces Intrinsic_Pathway Intrinsic Apoptotic Pathway ER_Stress->Intrinsic_Pathway Activates Apoptosis Apoptosis Intrinsic_Pathway->Apoptosis Leads to

Figure 1: Cannabinoid-induced apoptosis signaling pathway.

This diagram illustrates a simplified pathway where cannabinoid binding to CB1/CB2 receptors triggers a cascade involving ceramide synthesis, leading to endoplasmic reticulum stress and the subsequent activation of the intrinsic apoptotic pathway, ultimately resulting in cancer cell death.[10]

Experimental Workflow for Assessing Cytotoxicity

The systematic evaluation of a compound's cytotoxic potential follows a logical progression from initial screening to mechanistic studies.

G start Start: Select Cancer Cell Lines & Compound cell_culture Cell Culture start->cell_culture treatment Treatment with Cannabinoid F cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., FACS) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis end End: Characterize Cytotoxic Effects apoptosis_assay->end pathway_analysis->end

Figure 2: Experimental workflow for cytotoxicity assessment.

This flowchart outlines the key steps in evaluating the cytotoxic effects of a cannabinoid, from initial cell culture and treatment to the determination of IC50 values and subsequent mechanistic studies.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Cannabisin F from Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Cannabisin F, a lignanamide with potential biological activities, starting from the readily available starting material, vanillin. The presented eight-step synthesis was first reported by Xia et al. (2014) and offers a practical route to obtain this natural product.[1][2][3]

Introduction

This compound is a lignanamide that has demonstrated cytotoxic and cell-growth inhibitory activities against certain cancer cell lines.[1] Its structural complexity and biological relevance make it an attractive target for total synthesis. This protocol outlines a convergent synthetic strategy that employs an aldol reaction, a Wittig reaction to construct a key 8-O-4′-neolignan intermediate diacid, and a final condensation with N,O-protected tyramine to yield this compound.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis of this compound from vanillin.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateMelting Point (°C)
12-(4-Formyl-2-methoxyphenoxy)acetic acid (III)C₁₀H₁₀O₅210.18---
2Methyl 2-(4-formyl-2-methoxyphenoxy)acetate (IV)C₁₁H₁₂O₅224.21---
3Methyl 2-[2-methoxy-4-(methoxymethoxy)phenoxy]acetate (V)C₁₂H₁₆O₆256.25---
43-Methoxy-4-(methoxymethoxy)benzaldehyde (VI)C₁₀H₁₂O₄196.2096White crystals113–115
5Methyl 2-(4-formyl-2-methoxyphenoxy)-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enoate (VII)C₂₁H₂₂O₈402.39-Oil-
6Methyl 2-[4-(3-ethoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenoxy]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enoate (VIII)C₂₆H₃₀O₉486.51-Pale yellow oil-
72-[4-(2-Carboxyvinyl)-2-methoxyphenoxy]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (IX)C₂₀H₁₈O₉402.35---
8This compound (I)C₃₈H₄₀N₂O₈652.73-Amorphous powder-

Yields for some intermediates were not explicitly reported in the primary literature and are therefore omitted.

Experimental Protocols

The following protocols are adapted from the work of Xia et al. (2014).[2]

Step 1 & 2: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate (IV)

  • Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetic acid (III): Compound III is formed from vanillin (II) and chloroacetic acid via a Williamson ether synthesis.[2]

  • Esterification to IV: The resulting acid (III) undergoes esterification with methanol and thionyl chloride (SOCl₂) to afford methyl 2-(4-formyl-2-methoxyphenoxy)acetate (IV).[2]

Step 3 & 4: Synthesis of 3-Methoxy-4-(methoxymethoxy)benzaldehyde (VI)

  • Protection of Vanillin: To a solution of vanillin in acetone, potassium carbonate (K₂CO₃) and methoxymethyl chloride (MOMCl) are added. The reaction is stirred at room temperature to protect the hydroxyl group, yielding compound V.[2]

  • Aldol Condensation Precursor (VI): The protected vanillin derivative (V) undergoes further reactions to yield the aldehyde (VI) as white crystals (96% yield, m.p. 113–115 °C).[2]

Step 5: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enoate (VII)

  • To a solution of dry tetrahydrofuran (THF) at -78 °C, lithium diisopropylamide (LDA) is added.[2]

  • A solution of compound VI in THF is added dropwise, and the mixture is stirred.

  • Benzenesulfonyl chloride is then added, and the reaction is allowed to warm to room temperature and stirred overnight.[2]

  • The crude product is purified by flash column chromatography to give compound VII as an oil.[2]

Step 6: Synthesis of Methyl 2-[4-(3-ethoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenoxy]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enoate (VIII)

  • A solution of compound VII in benzene is added to ethyl (triphenylphosphoranylidene)acetate.

  • The mixture is heated under reflux in a nitrogen atmosphere.[2]

  • The solvent is evaporated, and the residue is purified by column chromatography to yield compound VIII as a pale yellow oil.[2]

Step 7: Synthesis of the Diacid Intermediate (IX)

  • A 3.0 M aqueous solution of sodium hydroxide (NaOH) is added to a solution of compound VIII in ethanol.

  • The mixture is stirred and heated, followed by acidification with aqueous acetic acid.[2]

  • The resulting precipitate is collected to yield the key diacid intermediate (IX).

Step 8: Synthesis of this compound (I)

  • Protection of Tyramine: Tyramine is protected with dihydropyran (DHP) in the presence of pyridinium p-toluenesulfonate (PPTS).

  • Condensation: The diacid (IX) is condensed with the N,O-protected tyramine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[2]

  • Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final product, this compound (I), as an amorphous powder.[2]

Visualizations

Experimental Workflow for the Total Synthesis of this compound

Total_Synthesis_of_Cannabisin_F Vanillin Vanillin (II) III Intermediate III Vanillin->III Williamson Ether Synthesis V Intermediate V Vanillin->V Protection (MOMCl) Chloroacetic_acid Chloroacetic acid Tyramine Tyramine Protected_Tyramine N,O-Protected Tyramine Tyramine->Protected_Tyramine Protection (DHP) IV Intermediate IV III->IV Esterification VI Intermediate VI VII Intermediate VII (α,β-unsaturated ester) IV->VII Aldol Reaction & Elimination V->VI VIII Intermediate VIII VII->VIII Wittig Reaction IX Diacid Intermediate (IX) VIII->IX Hydrolysis Cannabisin_F This compound (I) IX->Cannabisin_F Condensation (DCC, DMAP) & Deprotection (TFA)

Caption: A schematic overview of the 8-step total synthesis of this compound from vanillin.

References

Application Notes and Protocols for In Vivo Experimental Models for Studying Cannabisin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin F, a lignanamide found in hemp seed, has demonstrated notable anti-inflammatory and anti-oxidative properties in in vitro studies.[1] Research on lipopolysaccharide (LPS)-stimulated BV2 microglia cells has shown that this compound can suppress the production of pro-inflammatory mediators and reduce oxidative stress.[1][2] These findings suggest a neuroprotective potential for this compound, making it a promising candidate for in vivo investigation in models of neuroinflammation and oxidative stress-related neurological disorders.

This document provides detailed application notes and proposed protocols for the in vivo evaluation of this compound using established animal models of lipopolysaccharide (LPS)-induced neuroinflammation and oxidative stress. As there are currently no published in vivo studies specifically on this compound, the following protocols are based on its in vitro mechanism of action and established methodologies for assessing neuroinflammation and oxidative stress in rodents.

I. Proposed In Vivo Experimental Models

The most relevant in vivo model to investigate the therapeutic potential of this compound, based on its known in vitro activity, is the lipopolysaccharide (LPS)-induced neuroinflammation model in mice. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create models of neuroinflammation and associated pathologies.[3][4][5]

Animal Model:

  • Species: C57BL/6 mice are a commonly used strain for neuroinflammation studies due to their well-characterized immune response.[6]

  • Age: 8-12 weeks old.

  • Sex: Male mice are often used to avoid confounding effects of the estrous cycle on inflammatory responses.

Induction of Neuroinflammation:

  • Agent: Lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4 or similar).

  • Administration: Intraperitoneal (i.p.) injection is a common and clinically relevant route for inducing a systemic inflammatory response that leads to neuroinflammation.[3][4]

  • Dosage: A single i.p. injection of 1-5 mg/kg body weight can induce acute neuroinflammation.[3][7] For chronic models, repeated lower doses (e.g., 250-750 µg/kg) can be administered over several days.[3]

II. Experimental Protocols

A. Protocol for Acute LPS-Induced Neuroinflammation in Mice

This protocol is designed to assess the acute neuroprotective effects of this compound against LPS-induced inflammation and oxidative stress.

Materials:

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Lipopolysaccharide (LPS)

  • Sterile saline (0.9%)

  • Animal handling and injection equipment

  • Behavioral testing apparatus (e.g., Open Field Test, Y-maze)

  • Equipment for tissue collection and processing (e.g., perfusion pump, microtome)

  • Reagents for biochemical and histological analysis (e.g., ELISA kits for cytokines, antibodies for immunohistochemistry)

Experimental Workflow Diagram:

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Assessment Phase acclimatization Acclimatization (1 week) baseline Baseline Behavioral Testing acclimatization->baseline treatment This compound or Vehicle Administration (i.p.) baseline->treatment lps LPS (1 mg/kg, i.p.) or Saline Administration (1 hour post-treatment) treatment->lps behavior Behavioral Testing (24 hours post-LPS) lps->behavior tissue Tissue Collection (Brain) behavior->tissue analysis Biochemical & Histological Analysis tissue->analysis G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Pro_inflammatory CannabisinF This compound SIRT1 SIRT1 CannabisinF->SIRT1 enhances SIRT1->NFkB_activation inhibits G OxidativeStress Oxidative Stress Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response CannabisinF This compound CannabisinF->Nrf2 promotes

References

Application Notes and Protocols: Dissolving Cannabisin F for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin F is a lignanamide found in hemp seed (Fructus cannabis) that has demonstrated potential anti-inflammatory and anti-oxidative properties.[1] Like many cannabinoids and related compounds, this compound is highly lipophilic and has low aqueous solubility, presenting a significant challenge for in vitro studies involving aqueous cell culture media.[2] Improper dissolution can lead to precipitation of the compound, inaccurate dosing, and unreliable experimental results.

A common and effective method to overcome this is to first prepare a concentrated stock solution in a cell-culture-compatible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[3][4] This stock solution can then be diluted to the final working concentration in the cell culture medium. This protocol outlines the recommended procedure for dissolving this compound and preparing working solutions for cell culture experiments, ensuring compound stability and minimizing solvent-induced cytotoxicity.

Quantitative Data Summary

For reproducible experiments, precise concentrations are critical. The following table summarizes the key quantitative parameters for preparing this compound solutions.

ParameterValue/RecommendationNotes
Primary Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeEthanol or methanol can also be used, but DMSO is very common for dissolving cannabinoids for in vitro tests.[3][5]
Stock Solution Concentration 10-50 mMPreparing a high-concentration stock minimizes the volume of solvent added to the final culture medium.
Storage of Stock Solution -20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Final Solvent Concentration in Media < 0.1% (v/v) Higher concentrations of DMSO can cause cellular stress, differentiation, or toxicity, confounding experimental results.
Typical Working Concentration 1 µM - 25 µMEffective concentrations can vary by cell type and experimental endpoint. A dose-response curve is recommended.[7]

Detailed Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step method for creating a concentrated primary stock solution.

Materials:

  • This compound (powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Methodology:

  • Determine Mass: Calculate the mass of this compound required. The molecular weight of this compound is 421.48 g/mol . To prepare 1 mL of a 20 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 20 mmol/L x 0.001 L x 421.48 g/mol x 1000 mg/g = 8.43 mg

  • Weigh Compound: Carefully weigh out 8.43 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Add Solvent: Using a calibrated micropipette, add 1.0 mL of sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol describes the serial dilution from the stock solution into the final cell culture medium. It is crucial to add the compound to the medium in a way that avoids precipitation.

Materials:

  • 20 mM this compound stock solution (from Protocol 1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated micropipettes and sterile tips

Methodology:

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid issues with viscosity and pipetting very small volumes, first prepare an intermediate dilution.

    • Add 2 µL of the 20 mM stock solution to 998 µL of complete cell culture medium. This creates a 40 µM solution. Mix thoroughly by gentle inversion or pipetting.

  • Prepare Final Working Solution:

    • Dispense the required volume of complete cell culture medium into a sterile tube. For example, for 10 mL of final medium.

    • Calculate the volume of the intermediate stock needed for the final concentration (10 µM). Using the formula C1V1 = C2V2:

      • (40 µM)(V1) = (10 µM)(10 mL)

      • V1 = (10 µM * 10 mL) / 40 µM = 2.5 mL

    • Add 2.5 mL of the 40 µM intermediate solution to 7.5 mL of fresh complete cell culture medium to get a final volume of 10 mL at a concentration of 10 µM.

  • Mix and Apply: Vortex the final working solution gently but thoroughly. Add the solution to your cell culture plates as required by your experimental design.

    • Important: The final DMSO concentration in this example would be 0.05%, which is well below the 0.1% toxicity threshold for most cell lines. Always calculate and report the final solvent concentration.

Visualizations and Diagrams

Experimental Workflow

The following diagram illustrates the complete workflow from receiving the powdered compound to treating the cells.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Cell Treatment a Weigh this compound Powder b Dissolve in 100% DMSO a->b c Vortex to Mix b->c d Aliquot & Store at -80°C c->d e Thaw Stock Aliquot d->e f Dilute in Cell Culture Medium e->f g Vortex Gently f->g h Aspirate Old Medium from Cells g->h i Add this compound Working Solution h->i j Incubate Cells i->j

Workflow for preparing this compound for cell experiments.
Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory and anti-oxidative effects in BV2 microglia cells by modulating the SIRT1/NF-κB and Nrf2 signaling pathways.[1][8] The diagram below outlines this proposed mechanism of action.

G CF This compound SIRT1 SIRT1 CF->SIRT1 Activates Nrf2 Nrf2 Pathway CF->Nrf2 Activates NFkB NF-κB Pathway SIRT1->NFkB Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Promotes Antioxidant Anti-oxidant Response (HO-1) Nrf2->Antioxidant Promotes

Proposed signaling mechanism of this compound.

References

Application Notes and Protocols for Detecting p-p65 and SIRT1 in Response to Cannabisin F Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the detection and quantification of phosphorylated NF-κB p65 (p-p65) and Sirtuin 1 (SIRT1) in cell lysates following treatment with Cannabisin F. This document includes a detailed Western blot methodology, expected quantitative data, and a diagram of the associated signaling pathway.

Introduction

This compound, a lignanamide found in hemp seeds, has demonstrated anti-inflammatory properties.[1][2][3] Its mechanism of action involves the modulation of key inflammatory signaling pathways. Notably, this compound has been shown to suppress the phosphorylation of the p65 subunit of NF-κB and enhance the expression of SIRT1, a class III histone deacetylase.[1][2][4][5] This protocol provides a robust method for researchers to investigate these effects in a laboratory setting.

The NF-κB signaling pathway is a central regulator of inflammation.[6] Activation of this pathway often involves the phosphorylation of the p65 subunit, leading to its translocation to the nucleus and the transcription of pro-inflammatory genes.[6][7] SIRT1, on the other hand, can deacetylate p65, thereby inhibiting NF-κB activity and reducing inflammation.[8][9][10] The interplay between p-p65 and SIRT1 is therefore a critical area of study in inflammation research and drug development.

Data Presentation

The following table summarizes the expected quantitative changes in p-p65 and SIRT1 protein levels after treatment with this compound, as analyzed by Western blot. The data should be normalized to a loading control (e.g., β-actin or GAPDH).

Treatment GroupConcentrationp-p65 Protein Level (Normalized to Loading Control)SIRT1 Protein Level (Normalized to Loading Control)
Vehicle Control-1.001.00
This compound5 µMExpected to DecreaseExpected to Increase
This compound10 µMExpected to Decrease furtherExpected to Increase further
This compound15 µMExpected to show maximal decreaseExpected to show maximal increase
Positive Control (e.g., LPS)VariesExpected to IncreaseExpected to Decrease

Experimental Protocols

Western Blot Protocol for p-p65 and SIRT1 Detection

This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection.

1. Cell Lysis and Protein Extraction

  • Culture cells to the desired confluency and treat with this compound or controls.

  • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

3. SDS-PAGE

  • Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • The transfer can be performed using a wet or semi-dry transfer system, following the manufacturer's guidelines.

  • After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer.

5. Blocking

  • Wash the membrane with Tris-Buffered Saline with 0.1% Tween 20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

6. Primary Antibody Incubation

  • Dilute the primary antibodies against p-p65 (e.g., Phospho-NF-κB p65 (Ser536)) and SIRT1 in the blocking buffer according to the manufacturer's recommended dilution.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

7. Secondary Antibody Incubation

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

8. Detection

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.[11]

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

9. Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the protein of interest's band intensity to the loading control's band intensity.

Visualizations

Signaling Pathway of this compound Action

CannabisinF_Signaling This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates p-p65 p-p65 SIRT1->p-p65 Deacetylates/Inhibits NF-κB Activation NF-κB Activation p-p65->NF-κB Activation Promotes Inflammatory Response Inflammatory Response NF-κB Activation->Inflammatory Response Leads to

Caption: this compound signaling pathway.

Western Blot Experimental Workflow

WesternBlot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-p65, SIRT1) E->F G Secondary Antibody Incubation F->G H Signal Detection (ECL) G->H I Densitometry Analysis H->I

Caption: Western blot experimental workflow.

References

Application of Cannabisin F in BV2 Microglia Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin F, a lignanamide isolated from hemp seed, has demonstrated significant anti-inflammatory and anti-oxidative properties in BV2 microglial cells.[1][2][3] This compound effectively suppresses neuroinflammation induced by lipopolysaccharide (LPS) through the modulation of key signaling pathways. These findings suggest that this compound may be a promising therapeutic agent for neurodegenerative diseases characterized by neuroinflammation. This document provides detailed application notes and experimental protocols for studying the effects of this compound in BV2 microglia cell culture.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV2 Microglia
TreatmentConcentration (µM)IL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control-UndetectableUndetectable
LPS (100 ng/mL)-Data Not Available in AbstractData Not Available in Abstract
This compound + LPS5Concentration-dependent decreaseConcentration-dependent decrease
This compound + LPS10Concentration-dependent decreaseConcentration-dependent decrease
This compound + LPS15Concentration-dependent decreaseConcentration-dependent decrease

Note: The search results state a concentration-dependent decrease but do not provide specific quantitative values for cytokine production in the abstracts.

Table 2: Effect of this compound on Cell Viability of BV2 Microglia
TreatmentConcentration (µM)Cell Viability (%)
This compound5No significant effect
This compound10No significant effect
This compound15No significant effect
This compound + LPS (100 ng/mL)5No significant effect
This compound + LPS (100 ng/mL)10No significant effect
This compound + LPS (100 ng/mL)15No significant effect

Note: this compound at concentrations up to 15 µM did not affect the viability of BV2 microglia cells, with or without LPS stimulation.[3][4]

Signaling Pathways

This compound exerts its anti-inflammatory and anti-oxidative effects in LPS-stimulated BV2 microglia by modulating two primary signaling pathways: the SIRT1/NF-κB pathway and the Nrf2 pathway.[1][2][3]

cluster_0 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_activation NF-κB Activation (p-IκBα, p-p65) TLR4->NFkB_activation activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Pro_inflammatory_Cytokines promotes transcription CannabisinF_1 This compound SIRT1 SIRT1 CannabisinF_1->SIRT1 enhances expression SIRT1->NFkB_activation inhibits

Caption: SIRT1/NF-κB Anti-inflammatory Pathway of this compound.

cluster_1 Anti-oxidative Pathway ROS Cellular ROS CannabisinF_2 This compound CannabisinF_2->ROS reduces Nrf2 Nrf2 CannabisinF_2->Nrf2 promotes expression HO1 HO-1 Nrf2->HO1 promotes expression

Caption: Nrf2 Anti-oxidative Pathway of this compound.

Experimental Protocols

A general workflow for investigating the effects of this compound in BV2 microglia is outlined below.

cluster_workflow Experimental Workflow Cell_Culture BV2 Cell Culture Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Analysis Analysis Incubation->Analysis

Caption: General Experimental Workflow.

BV2 Microglia Cell Culture and Maintenance
  • Cell Line: BV2 immortalized murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on BV2 cells.

  • Procedure:

    • Seed BV2 cells (1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[5]

    • Treat the cells with varying concentrations of this compound (e.g., 5, 10, 15 µM) with or without LPS (100 ng/mL) for 24 hours.[4]

    • Add 100 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[5]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Objective: To quantify the effect of this compound on the production of IL-6 and TNF-α.

  • Procedure:

    • Seed BV2 cells in a 24-well plate.

    • Pre-treat the cells with this compound (5, 10, 15 µM) for 1 hour.[4]

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.[4]

    • Collect the cell culture supernatants.

    • Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To determine the effect of this compound on the mRNA expression of IL-6 and TNF-α.

  • Procedure:

    • Pre-treat BV2 cells with this compound (5, 10, 15 µM) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 6 hours.[4]

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for IL-6, TNF-α, and a housekeeping gene (e.g., β-actin).

    • Analyze the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the protein expression levels of key signaling molecules (SIRT1, p-IκBα, p-NF-κB p65, Nrf2, HO-1).

  • Procedure:

    • Pre-treat BV2 cells with this compound (5, 10, 15 µM) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.[4]

    • Lyse the cells in RIPA buffer to extract total proteins.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against SIRT1, p-IκBα, p-NF-κB p65, Nrf2, HO-1, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to β-actin.

Measurement of Reactive Oxygen Species (ROS)
  • Objective: To assess the effect of this compound on intracellular ROS production.

  • Procedure:

    • Pre-treat BV2 cells with this compound (5, 10, 15 µM) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.[4][6]

    • Stain the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.[4][6]

    • Harvest the cells and measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

Conclusion

This compound demonstrates potent anti-neuroinflammatory and anti-oxidative effects in LPS-stimulated BV2 microglia.[2][3] Its mechanism of action involves the upregulation of the SIRT1/Nrf2 pathways and the subsequent inhibition of the NF-κB signaling cascade.[1][2][3] These properties make this compound a compelling candidate for further investigation in the context of neurodegenerative disease therapeutics. The protocols provided herein offer a comprehensive framework for researchers to explore the cellular and molecular effects of this promising natural compound.

References

Application Notes and Protocols for the Extraction of Cannabisin F from Hemp Seed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin F, a lignanamide found in hemp seeds (Cannabis sativa L.), has garnered interest within the scientific community for its potential biological activities. Lignanamides from hemp seed have demonstrated antioxidant and anti-inflammatory properties, making them promising candidates for further investigation in drug development.[1][2] This document provides detailed application notes and experimental protocols for the extraction and isolation of this compound from hemp seed, based on established laboratory methods. The protocols outlined below will guide researchers in obtaining high-purity this compound for analytical and biological studies.

Data Presentation

The following table summarizes the quantitative data from a representative extraction and purification of this compound from hemp seed, as detailed in the protocols below.[1]

ParameterValue
Starting MaterialAir-dried hemp seed
Initial Mass of Hemp Seed5.7 kg
Mass of Ethyl Acetate Extract12.12 g
Final Yield of this compound17.21 mg
Purity of this compound>98% (as determined by HPLC)

Experimental Workflow for this compound Extraction and Purification

The overall process for isolating this compound from hemp seed involves several key stages, from initial preparation and extraction to multi-step chromatographic purification.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification start Air-Dried Hemp Seed (5.7 kg) crushed Crushed Hemp Seed start->crushed Crushing defatted Defatted Hemp Seed Powder crushed->defatted Defatting with Petroleum Ether percolation Percolation with 75% EtOH defatted->percolation etoh_extract 75% EtOH Extract percolation->etoh_extract partitioning Solvent Partitioning etoac_extract Ethyl Acetate Extract (12.12 g) partitioning->etoac_extract Collect Ethyl Acetate Fraction etoh_extract->partitioning rp_column Reverse-Phase Column Chromatography etoac_extract->rp_column mci_gel MCI Gel Column Chromatography rp_column->mci_gel Fractionation silica_gel Silica Gel Column Chromatography mci_gel->silica_gel Fractionation hplc Preparative HPLC silica_gel->hplc Fractionation final_product This compound (17.21 mg, >98% purity) hplc->final_product Crystallization

Caption: Experimental workflow for the extraction and purification of this compound.

Experimental Protocols

The following protocols are based on a successful laboratory-scale isolation of this compound.[1]

Protocol 1: Preparation and Initial Extraction of Hemp Seed

Objective: To prepare the hemp seed material and perform an initial solvent extraction to obtain a crude extract enriched with lignanamides.

Materials:

  • Air-dried hemp seed (5.7 kg)

  • Petroleum ether

  • 75% Ethanol (EtOH)

  • Large-scale grinder or mill

  • Percolator or large extraction vessel

  • Rotary evaporator

Procedure:

  • Grinding: Crush the air-dried hemp seed (5.7 kg) into a coarse powder using a grinder or mill.

  • Defatting: Transfer the crushed hemp seed powder to a large vessel and add petroleum ether to cover the material. Stir or agitate for several hours to remove fats and lipids. Decant the petroleum ether. Repeat this process until the solvent runs clear. Air-dry the defatted powder to remove residual petroleum ether.

  • Ethanol Extraction: Pack the defatted hemp seed powder into a percolator. Percolate the material with 75% EtOH.[1]

  • Concentration: Collect the 75% EtOH extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Solvent Partitioning

Objective: To partition the crude extract to isolate the fraction containing lignanamides.

Materials:

  • Concentrated 75% EtOH extract

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • n-Butanol

  • Separatory funnel (large capacity)

  • Deionized water

Procedure:

  • Suspend the concentrated EtOH extract in deionized water.

  • Perform successive liquid-liquid partitioning in a separatory funnel with the following solvents in order:

    • Petroleum ether (to remove any remaining nonpolar compounds)

    • Ethyl acetate

    • n-Butanol

  • Collect the ethyl acetate fraction, as this layer contains the lignanamides of interest, including this compound.[1]

  • Concentrate the ethyl acetate extract in vacuo to yield a dried extract (approximately 12.12 g).

Protocol 3: Multi-Step Chromatographic Purification

Objective: To purify this compound from the ethyl acetate extract using a series of column chromatography techniques.

A. Reverse-Phase Column Chromatography

Materials:

  • Ethyl acetate extract

  • Reverse-phase silica gel (e.g., C18)

  • Methanol (MeOH)

  • Deionized water

  • Chromatography column

Procedure:

  • Dissolve the ethyl acetate extract in a minimal amount of methanol.

  • Pack a chromatography column with reverse-phase silica gel.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of methanol in water (e.g., from 10% MeOH to 100% MeOH).[1]

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds of similar polarity.

B. MCI Gel Column Chromatography

Materials:

  • Target fractions from reverse-phase chromatography

  • MCI gel

  • Methanol (MeOH)

  • Deionized water

  • Chromatography column

Procedure:

  • Pool and concentrate the fractions from the previous step that show the presence of the target compounds.

  • Dissolve the residue in a minimal amount of methanol.

  • Pack a column with MCI gel.

  • Load the sample onto the column.

  • Elute with a gradient of methanol in water (e.g., from 40% MeOH to 100% MeOH).[1]

  • Collect and analyze fractions by TLC.

C. Silica Gel Column Chromatography

Materials:

  • Target fractions from MCI gel chromatography

  • Silica gel (200-300 mesh)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Chromatography column

Procedure:

  • Concentrate the relevant fractions from the MCI gel column.

  • Pack a column with silica gel.

  • Load the sample onto the column.

  • Elute with a gradient of methanol in dichloromethane (e.g., from 0% MeOH to 6% MeOH).[1]

  • Collect fractions and identify those containing this compound by TLC.

D. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Partially purified fractions from silica gel chromatography

  • HPLC-grade methanol

  • HPLC-grade water

  • Preparative HPLC system with a C18 column

Procedure:

  • Concentrate the fractions containing this compound.

  • Dissolve the residue in the HPLC mobile phase.

  • Purify the sample using a preparative HPLC system. A typical mobile phase is a mixture of methanol and water.[1] The specific ratio should be optimized to achieve the best separation (e.g., 60:40 MeOH/H₂O).[1]

  • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound (retention time will depend on the specific conditions).

  • Crystallization: Concentrate the collected HPLC fraction to obtain crystalline this compound (yielded 17.21 mg in the cited study).[1]

  • Purity Analysis: Confirm the purity of the isolated this compound using analytical HPLC. The purity should be >98%.[1] The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Signaling Pathway of this compound's Anti-Inflammatory Action

For researchers interested in the biological activity of this compound, it has been shown to suppress lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglia.[1][2] Its mechanism of action involves the SIRT1/NF-κB and Nrf2 signaling pathways.[1][2]

Signaling_Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS IKB_p Phosphorylation of IκBα LPS->IKB_p p65_p Phosphorylation of NF-κB p65 LPS->p65_p ROS Cellular ROS LPS->ROS CannabisinF This compound SIRT1 SIRT1 CannabisinF->SIRT1 CannabisinF->ROS Nrf2 Nrf2 Expression CannabisinF->Nrf2 SIRT1->IKB_p SIRT1->p65_p NFKB_activation NF-κB Activation IKB_p->NFKB_activation p65_p->NFKB_activation Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB_activation->Inflammation HO1 HO-1 Expression Nrf2->HO1 Antioxidant_response Antioxidant Response HO1->Antioxidant_response

References

Troubleshooting & Optimization

Cannabisin F stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and long-term storage of Cannabisin F for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or lower, protected from light and moisture.[1] A supplier recommends storing the powder at -20°C for up to 3 years.[1]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is significantly lower than in its solid form and is highly dependent on the solvent, temperature, and light exposure. For solutions, it is recommended to store them at -80°C for a maximum of 6 months.[1] For shorter periods (up to 1 month), -20°C is acceptable.[1] It is crucial to protect solutions from light.[2][3]

Q3: What are the main factors that cause the degradation of this compound?

A3: Based on the stability of similar phenolic compounds and cannabinoids, the primary factors causing degradation of this compound are expected to be:

  • Light Exposure: UV and visible light can induce photochemical reactions, leading to degradation.[2][4]

  • Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, especially when exposed to air.[2][4]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[4][5]

  • pH: Extreme pH values in solution can catalyze hydrolysis of the amide bonds or degradation of the phenolic moieties.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products of this compound are not extensively documented in the public domain, based on its chemical structure (a lignanamide with phenolic groups), potential degradation pathways could involve oxidation of the phenol rings to form quinone-like structures, and hydrolysis of the amide linkages.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Q: I am observing a rapid loss of this compound in my DMSO stock solution, even when stored at -20°C. What could be the cause?

A: Several factors could be contributing to this issue:

  • Frequent Freeze-Thaw Cycles: Avoid repeated warming and cooling of your stock solution. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

  • Exposure to Light: Ensure that your solutions are always protected from light by using amber vials or by wrapping the vials in aluminum foil.[2]

  • Presence of Oxidizing Agents: The solvent itself might contain impurities or dissolved oxygen that can promote oxidation. Using high-purity, degassed solvents can help mitigate this.

  • Storage Temperature: While -20°C is acceptable for short-term storage, for periods longer than a month, -80°C is recommended for solutions.[1][3]

Issue 2: Inconsistent Results in Cell-Based Assays

Q: My experimental results with this compound are not reproducible. Could this be related to its stability?

A: Yes, inconsistent stability can lead to variable effective concentrations in your assays.

  • Solution Age and Storage: Always use freshly prepared dilutions from a properly stored stock solution for your experiments. Do not use old solutions that have been stored for extended periods at 4°C.

  • Stability in Media: this compound may have limited stability in aqueous cell culture media. It is advisable to perform a stability test of this compound in your specific culture medium under incubation conditions (e.g., 37°C, 5% CO2) to determine its half-life.

  • Adsorption to Plastics: Highly lipophilic compounds can adsorb to plastic surfaces of labware, reducing the actual concentration in your experiment. Using low-adhesion plastics or glass labware where possible can minimize this effect.

Quantitative Data Summary

Due to the limited availability of public stability data for this compound, the following tables present illustrative data based on general knowledge of cannabinoid and phenolic compound stability. This data should be used as a guideline, and it is highly recommended to perform your own stability studies for your specific formulations and storage conditions.

Table 1: Illustrative Long-Term Stability of Solid this compound

Storage ConditionContainerDurationPurity Change (Hypothetical)
25°C / 60% RHAmber Glass Vial6 months-15%
4°CAmber Glass Vial2 years-5%
-20°CAmber Glass Vial3 years< -2%

Table 2: Illustrative Stability of this compound in DMSO (10 mg/mL)

Storage ConditionContainerDurationPurity Change (Hypothetical)
4°CAmber Glass Vial1 week-10%
-20°CAmber Glass Vial1 month-5%
-20°CAmber Glass Vial6 months-25%
-80°CAmber Glass Vial6 months< -3%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Stability Assessment

This method can be used to quantify the remaining percentage of this compound over time.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance spectrum of this compound (a scan from 200-400 nm is recommended to find the optimal wavelength).

    • Injection Volume: 10 µL.

  • Sample Analysis:

    • At each time point of the stability study, dilute an aliquot of the stored sample to fall within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Quantify the peak area corresponding to this compound and calculate the concentration using the calibration curve. The percentage of remaining this compound can be determined relative to the initial concentration (time zero).

Visualizations

cluster_workflow Stability Study Workflow prep Prepare & Aliquot This compound Samples t0 Time Zero Analysis (HPLC/LC-MS) prep->t0 storage Store at Varied Conditions (Temp, Light, Humidity) prep->storage data Data Analysis & Degradation Kinetics t0->data pull Pull Samples at Scheduled Time Points storage->pull e.g., 1, 3, 6, 12 months analysis Analyze Samples (HPLC/LC-MS) pull->analysis analysis->data

Caption: Workflow for a long-term stability study of this compound.

cluster_degradation Hypothetical Degradation Pathway of this compound CF This compound Phenolic & Amide Groups Oxidation Oxidative Degradation CF->Oxidation Light, O2 Hydrolysis Hydrolytic Cleavage CF->Hydrolysis pH extremes Quinone Quinone-type Products Oxidation->Quinone AmideCleavage Amide Cleavage Products Hydrolysis->AmideCleavage

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Optimizing Cannabisin F Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when determining the optimal concentration of Cannabisin F for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a lignanamide found in hemp seed, has demonstrated anti-inflammatory and anti-oxidative properties. Its primary mechanisms of action include the modulation of the SIRT1/NF-κB signaling pathway and the activation of the Nrf2 signaling pathway. It has been shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α by inhibiting the phosphorylation of IκBα and NF-κB p65. Additionally, it can reduce oxidative stress by promoting the expression of Nrf2 and its downstream target, HO-1.

Q2: What is a good starting concentration range for this compound in in vitro studies?

A2: Based on studies in BV2 microglia cells, a starting concentration range of 5 µM to 15 µM is recommended for investigating its anti-inflammatory and anti-oxidative effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. For cancer cell lines, such as U-87 glioblastoma, a lignanamide-rich fraction of hemp seed has shown cytotoxic effects, suggesting that similar concentration ranges may be a reasonable starting point for purified this compound in cancer studies, though further optimization is necessary.[1]

Q3: Is this compound cytotoxic?

A3: At concentrations effective for its anti-inflammatory and anti-oxidative activities (5-15 µM), this compound has not been shown to be cytotoxic to BV2 microglia cells. However, like many bioactive compounds, it may exhibit cytotoxicity at higher concentrations. A lignanamide-rich extract from hempseed has been shown to inhibit the proliferation of U-87 glioblastoma cells, suggesting a potential for cytotoxicity in cancer cell lines.[1] It is essential to perform a cell viability assay (e.g., MTT, CCK-8) to determine the cytotoxic profile of this compound in your specific cell model.

Q4: How should I dissolve this compound for in vitro experiments?

A4: this compound is a lipophilic compound and should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in culture medium. Low aqueous solubility of the lipophilic compound.1. Optimize Dilution: Perform serial dilutions of the DMSO stock in your culture medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous medium. 2. Pre-warm Medium: Warm the culture medium to 37°C before adding the this compound stock solution. 3. Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the medium can help stabilize the compound. 4. Use a Carrier: Consider using a carrier molecule like bovine serum albumin (BSA) to improve solubility.
Inconsistent or no observable effect of this compound. 1. Sub-optimal concentration. 2. Compound degradation. 3. Cell line insensitivity.1. Perform a Dose-Response Study: Test a wider range of concentrations to identify the optimal effective dose. 2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Verify Cell Line Responsiveness: Ensure your cell line expresses the target pathways (e.g., SIRT1, NF-κB, Nrf2).
High background or unexpected results in assays. 1. DMSO toxicity. 2. Compound interference with assay reagents.1. Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your experimental groups. 2. Assay Compatibility Check: Perform a control experiment with this compound and your assay reagents in a cell-free system to check for direct interference.
Cell death at expected non-toxic concentrations. 1. Increased sensitivity of the specific cell line. 2. Contamination of the compound or culture.1. Re-evaluate Cytotoxicity: Perform a careful cytotoxicity assay with a narrow concentration range. 2. Ensure Aseptic Technique: Maintain sterile conditions during all experimental procedures.

Data Presentation

Table 1: Effective Concentrations of this compound in BV2 Microglia

Effect Cell Line Concentration Range Treatment Time Reference
Inhibition of IL-6 and TNF-α productionBV2 microglia5 - 15 µM1-hour pre-treatment, then 24-hour LPS stimulationWang et al., 2019
Inhibition of NF-κB p65 phosphorylationBV2 microglia5 - 15 µM1-hour pre-treatment, then 1-hour LPS stimulationWang et al., 2019
Increased Nrf2 and HO-1 expressionBV2 microglia15 µM1-hour pre-treatment, then 24-hour LPS stimulationWang et al., 2019

Note: Data on specific IC50 values for this compound in cancer cell lines are not yet widely available. The provided data is based on its anti-inflammatory and anti-oxidative effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[2][3][4]

Western Blot for NF-κB p65 Phosphorylation
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C.[5][6]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells Prepare Cell Culture dose_response Dose-Response for Cytotoxicity (MTT Assay) prep_cells->dose_response prep_cf Prepare this compound Stock (in DMSO) prep_cf->dose_response determine_conc Determine Optimal Non-Toxic Concentration dose_response->determine_conc Identify IC50 main_exp Main Experiment with Optimal Concentration determine_conc->main_exp analysis_type Select Assay: - Apoptosis (Annexin V) - Western Blot - ELISA main_exp->analysis_type apoptosis Apoptosis Analysis analysis_type->apoptosis Apoptosis Study western Western Blot Analysis analysis_type->western Signaling Pathway Study elisa ELISA for Cytokines analysis_type->elisa Inflammation Study signaling_pathways cluster_nfkb SIRT1/NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS IKK IKK LPS->IKK activates SIRT1 SIRT1 NFkB NF-κB (p65/p50) SIRT1->NFkB inhibits (deacetylation) IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_nucleus->cytokines induces transcription CannabisinF1 This compound CannabisinF1->SIRT1 activates CannabisinF1->IKK inhibits ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to antioxidant_genes Antioxidant Genes (HO-1) ARE->antioxidant_genes activates transcription CannabisinF2 This compound CannabisinF2->Nrf2 promotes troubleshooting_guide start Start: Unexpected Results check_precipitation Is there visible precipitation in the media? start->check_precipitation check_cytotoxicity Is there unexpected cell death? start->check_cytotoxicity check_inconsistent Are the results inconsistent? start->check_inconsistent check_precipitation->check_cytotoxicity No solubility_actions Actions: 1. Optimize dilution protocol. 2. Pre-warm media. 3. Increase serum concentration if possible. check_precipitation->solubility_actions Yes check_cytotoxicity->check_inconsistent No cytotoxicity_actions Actions: 1. Run a detailed cytotoxicity assay (e.g., MTT). 2. Check DMSO vehicle control for toxicity. check_cytotoxicity->cytotoxicity_actions Yes inconsistent_actions Actions: 1. Use fresh compound dilutions. 2. Standardize cell passage number and density. 3. Verify assay performance. check_inconsistent->inconsistent_actions Yes end Re-run Experiment check_inconsistent->end No solubility_actions->end cytotoxicity_actions->end inconsistent_actions->end

References

Technical Support Center: Troubleshooting Low Yield in Cannabisin F Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cannabisin F. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by the key stages of the synthesis, presented in a question-and-answer format.

I. General FAQs

Q1: What is the overall synthetic strategy for this compound?

A1: The most commonly cited synthetic route for this compound is an eight-step process starting from vanillin. This strategy involves an aldol reaction followed by a Wittig reaction to construct the key 8-O-4'-neolignan intermediate diacid. This diacid is then condensed with N,O-protected tyramine, and a final deprotection step yields this compound.[1][2]

Q2: What are the major challenges in the synthesis of this compound?

A2: The main challenges include achieving high yields in the multi-step synthesis, managing stereoselectivity during the formation of the neolignan backbone, potential side reactions during the aldol and Wittig reactions, and efficient purification of intermediates and the final product.

II. Troubleshooting Guide: Step-by-Step Synthesis

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of the Neolignan Diacid Intermediate.

  • Preparation of Protected Tyramine.

  • Amide Coupling and Deprotection.

Below is a troubleshooting guide for each stage.

Stage 1: Synthesis of the Neolignan Diacid Intermediate (Steps 1-6)

This stage involves the formation of the core neolignan structure through a series of reactions including protection, aldol condensation, and Wittig reaction, followed by transformations to yield a key diacid intermediate.

Troubleshooting Workflow for Stage 1

Stage 1 Troubleshooting start Low yield in Diacid Synthesis check_sm Verify Starting Material Purity start->check_sm check_aldol Troubleshoot Aldol Condensation check_sm->check_aldol If pure check_wittig Optimize Wittig Reaction check_aldol->check_wittig If successful check_hydrolysis Investigate Ester Hydrolysis check_wittig->check_hydrolysis If successful solution Improved Yield check_hydrolysis->solution If successful

Caption: Troubleshooting workflow for low yield in the neolignan diacid synthesis.

FAQs for Stage 1

Q3: My Aldol condensation step is resulting in a low yield of the desired chalcone-like intermediate. What are the possible causes and solutions?

A3: Low yields in the aldol condensation can be attributed to several factors. Refer to the table below for common issues and their remedies.

Potential Cause Troubleshooting Suggestion
Incomplete Deprotonation Ensure the base (e.g., LDA) is freshly prepared or titrated. Use a non-protic, anhydrous solvent like THF and maintain a low temperature (-78 °C) during base addition and substrate deprotonation.
Side Reactions Self-condensation of the starting materials can occur. Add the deprotonated species slowly to the aldehyde solution at low temperature to minimize this.
Retro-Aldol Reaction The retro-aldol reaction can be significant if the reaction is allowed to warm too quickly or if the workup is too harsh. Maintain cold temperatures throughout the reaction and use a buffered aqueous quench.
Impure Starting Materials Ensure the starting aldehyde and the ketone precursor are pure and free of water.

Q4: The subsequent Wittig reaction is not proceeding to completion or is giving a mixture of E/Z isomers. How can I optimize this step?

A4: The Wittig reaction's success is highly dependent on the nature of the ylide and the reaction conditions.

Potential Cause Troubleshooting Suggestion
Poor Ylide Formation Use a strong, non-nucleophilic base like NaH or KHMDS in an anhydrous aprotic solvent (e.g., THF, DMSO). Ensure the phosphonium salt is dry.
Unfavorable Stereochemistry The stereochemical outcome of the Wittig reaction is influenced by the ylide stability and the presence of lithium salts. For non-stabilized ylides, salt-free conditions (e.g., using NaHMDS or KHMDS as a base) favor the Z-alkene. Stabilized ylides generally give the E-alkene. For the synthesis of this compound, the specific isomer required should guide the choice of reaction conditions.
Steric Hindrance Both the aldehyde and the ylide in the this compound synthesis are sterically hindered. This can slow down the reaction. Consider increasing the reaction temperature after the initial addition or using a more reactive phosphonium ylide.
Difficult Purification The byproduct, triphenylphosphine oxide (TPPO), can be difficult to remove. Purification can be facilitated by precipitation of TPPO from a nonpolar solvent or by chromatography on silica gel.

Stage 2: Preparation of Protected Tyramine

For the final amide coupling, the amino and hydroxyl groups of tyramine must be protected.

Experimental Protocol: Protection of Tyramine

A common strategy is the protection of the amine as a Boc-carbamate and the phenol as a silyl ether (e.g., TBDMS) or a benzyl ether.

  • Boc Protection of the Amine:

    • Dissolve tyramine in a mixture of dioxane and water.

    • Add Di-tert-butyl dicarbonate (Boc)₂O and a base such as sodium bicarbonate.

    • Stir at room temperature overnight.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Protection of the Phenolic Hydroxyl Group:

    • Dissolve the Boc-protected tyramine in an anhydrous aprotic solvent like DMF.

    • Add a base such as imidazole, followed by the protecting group precursor (e.g., TBDMSCl or Benzyl Bromide).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the doubly protected tyramine by column chromatography.

FAQs for Stage 2

Q5: I am observing incomplete protection of tyramine or the formation of side products. What could be the issue?

A5: Incomplete protection or side reactions can often be traced back to the reaction conditions or the purity of the reagents.

Potential Cause Troubleshooting Suggestion
Incomplete Amine Protection Ensure at least one equivalent of (Boc)₂O is used. The reaction is typically robust, but low pH can hinder the reaction. Ensure sufficient base is present.
Incomplete Hydroxyl Protection The phenolic hydroxyl group is acidic and requires a suitable base for deprotonation before the addition of the protecting group. Ensure anhydrous conditions as water can consume the protecting group reagent.
Over-alkylation/silylation While less common for the phenolic hydroxyl, using an excessively strong base or a large excess of the protecting agent could potentially lead to side reactions. Use stoichiometric amounts of reagents where possible.

Stage 3: Amide Coupling and Deprotection

This is the final key bond-forming step to create the lignanamide structure, followed by the removal of protecting groups.

Signaling Pathway of Amide Coupling

Amide Coupling Diacid Neolignan Diacid ActivatedEster Activated Ester Intermediate Diacid->ActivatedEster + Coupling Agent CouplingAgent Coupling Agent (e.g., DCC, EDC) CouplingAgent->ActivatedEster ProtectedCannabisinF Protected this compound ActivatedEster->ProtectedCannabisinF + Protected Tyramine ProtectedTyramine Protected Tyramine ProtectedTyramine->ProtectedCannabisinF CannabisinF This compound ProtectedCannabisinF->CannabisinF Acid/H₂ Deprotection Deprotection Deprotection->CannabisinF

Caption: Key steps in the amide coupling and deprotection stage.

FAQs for Stage 3

Q6: The amide coupling reaction between the diacid and protected tyramine is giving a low yield. What are the common pitfalls?

A6: Amide bond formation is a critical step and its efficiency depends on the choice of coupling agent and reaction conditions.

Potential Cause Troubleshooting Suggestion
Inefficient Coupling Agent For sterically hindered substrates, standard coupling agents like DCC might be slow. Consider using more efficient coupling agents such as HATU, HOBt/EDC, or converting the diacid to a more reactive species like an acid chloride.
Epimerization If there are stereocenters adjacent to the carboxylic acid, epimerization can occur. Using additives like HOBt can help to suppress this side reaction.
Difficult Purification If using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove. DCU is poorly soluble in many organic solvents and can often be removed by filtration.
Hydrolysis of Activated Ester Ensure anhydrous conditions, as water will hydrolyze the activated ester intermediate, reverting it back to the carboxylic acid.

Q7: The final deprotection step is not clean and is leading to decomposition of the product. How can I improve this?

A7: The choice of deprotection conditions must be compatible with the final this compound structure.

Potential Cause Troubleshooting Suggestion
Harsh Acidic Conditions If using acid-labile protecting groups like Boc and TBDMS, strong acids can cause degradation of the electron-rich aromatic rings. Use milder acidic conditions (e.g., TFA in DCM at 0 °C) and carefully monitor the reaction progress by TLC.
Incomplete Deprotection If using a benzyl ether protecting group, catalytic hydrogenation (e.g., H₂, Pd/C) is typically used. Ensure the catalyst is active and the reaction is run under sufficient hydrogen pressure.
Product Instability The final product, this compound, may be sensitive to strong acid or base. It is important to neutralize the reaction mixture promptly after deprotection and purify the product quickly.

III. Purification and Characterization

Q8: What are the recommended methods for purifying this compound and its intermediates?

A8: Purification of cannabinoids and related synthetic molecules can be challenging due to their similar polarities.[3][4]

  • Column Chromatography: This is the most common method for the purification of intermediates and the final product. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically effective.

  • Preparative HPLC: For obtaining highly pure this compound for biological testing, preparative reverse-phase HPLC is recommended. A C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.

  • Crystallization: If possible, crystallization can be an excellent method for obtaining highly pure material.

Q9: How can I confirm the identity and purity of my synthesized this compound?

A9: A combination of spectroscopic techniques is essential for the full characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule. 2D NMR techniques like COSY and HMQC can be used to assign all proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to assess the purity of the final compound.

By systematically addressing these potential issues, researchers can improve the yield and purity of their synthesized this compound. This guide provides a starting point for troubleshooting, and further optimization may be required based on specific experimental observations.

References

Preventing degradation of Cannabisin F during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cannabisin F during extraction.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound in the Final Extract
Potential Cause Troubleshooting Step Recommended Action
Degradation due to Heat Review the extraction temperature. Cannabinoids are susceptible to thermal degradation.[1][2]Maintain extraction temperatures below 40°C. For heat-sensitive methods like Soxhlet, consider alternative cold extraction techniques.[3]
Oxidative Degradation Assess the exposure of the sample and solvent to air (oxygen). Oxidation is a primary pathway for cannabinoid degradation.[1]Purge extraction vessels with an inert gas (e.g., nitrogen or argon). Use degassed solvents. Store extracts under an inert atmosphere.
Photodegradation Evaluate the light exposure during the extraction process. UV light can cause significant degradation of cannabinoids.[1][2][4]Use amber glassware or cover vessels with aluminum foil. Minimize exposure to direct sunlight and fluorescent lighting.[5]
Inappropriate Solvent pH Check the pH of your solvent. Acidic or basic conditions can catalyze the degradation of certain cannabinoids.[1]Use neutral, high-purity solvents. If pH modification is necessary for selectivity, perform small-scale trials to assess this compound stability first.
Incorrect Analytical Method Verify the suitability of your analytical method for detecting this compound.High-Performance Liquid Chromatography (HPLC) is often preferred over Gas Chromatography (GC) for cannabinoid analysis as it avoids the high temperatures of the GC inlet that can cause degradation.[6][7][8]
Issue 2: Presence of Unknown Peaks in the Chromatogram
Potential Cause Troubleshooting Step Recommended Action
Formation of Degradation Products Correlate the appearance of unknown peaks with a decrease in the this compound peak. This suggests degradation.Re-evaluate the extraction conditions (temperature, light, oxygen exposure) as outlined in Issue 1. The formation of byproducts is common during phytocannabinoid processing.[9]
Isomerization Consider the possibility of isomerization under your extraction conditions.Adjust the pH and temperature of your extraction. Isomerization can be influenced by these factors.
Solvent Impurities Run a blank solvent injection to check for impurities.Use high-purity, HPLC-grade solvents.
Matrix Effects The unknown peaks might be other compounds extracted from the plant matrix.Optimize your chromatographic separation to better resolve all compounds. Use a more selective extraction method if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of cannabinoids like this compound during extraction?

A1: The primary factors leading to cannabinoid degradation are exposure to heat, light (especially UV), oxygen (oxidation), and non-neutral pH conditions.[1][10] These factors can lead to decarboxylation, oxidation, and isomerization, altering the chemical structure and reducing the yield of the target compound.[9]

Q2: Which extraction solvents are recommended to minimize this compound degradation?

A2: "Green" and generally recognized as safe (GRAS) solvents like cold ethanol are often recommended.[3] Ethanol is effective at extracting a broad range of compounds.[11] Supercritical CO2 extraction is another excellent option as it allows for tunable selectivity and extraction at low temperatures, minimizing thermal degradation. The choice of solvent can significantly impact the final composition of the extract.[12]

Q3: How should I store my extracts to prevent post-extraction degradation of this compound?

A3: To ensure stability, extracts should be stored in airtight, amber glass vials under an inert atmosphere (like nitrogen or argon) at low temperatures, ideally at -20°C.[13] This minimizes exposure to light, oxygen, and thermal stress.

Q4: Can the drying process of the initial plant material affect this compound stability?

A4: Yes, the drying process is critical. High temperatures during drying can lead to the degradation of cannabinoids.[14] It is recommended to dry plant material in a dark, well-ventilated area at a controlled, low temperature to preserve the cannabinoid profile.

Q5: What is the recommended analytical technique for quantifying this compound and its potential degradants?

A5: High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS) or a Diode-Array Detector (DAD), is the preferred method for analyzing cannabinoids.[8][15] This technique separates compounds at ambient temperature, thus avoiding the heat-induced degradation that can occur in Gas Chromatography (GC).[6][16]

Quantitative Data Summary

The following tables provide illustrative data on cannabinoid stability under various conditions, which can be used as a general guideline for experiments involving this compound.

Table 1: Effect of Temperature on Cannabinoid Degradation During a 1-hour Extraction

Temperature (°C)Cannabinoid Recovery (%)
25 (Room Temp)98 ± 2
4092 ± 3
6081 ± 5
80 (Soxhlet)65 ± 7

Table 2: Impact of Storage Conditions on Cannabinoid Stability Over 30 Days

Storage ConditionCannabinoid Concentration (% of Initial)
-20°C, Dark, Inert Atmosphere99 ± 1
4°C, Dark, Air91 ± 4
25°C, Dark, Air82 ± 6
25°C, Light, Air68 ± 8

Experimental Protocols

Protocol 1: Cold Ethanol Extraction for this compound
  • Preparation: Mill the dried hemp seed material to a consistent particle size (e.g., 0.5 mm).

  • Extraction:

    • Place 10 g of the milled material into a 250 mL amber glass beaker.

    • Add 100 mL of pre-chilled (-20°C) 95% ethanol.

    • Stir the mixture on a magnetic stir plate in a cold room (4°C) for 1 hour.

  • Filtration:

    • Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper.

    • Wash the retained plant material with an additional 20 mL of cold ethanol to ensure complete recovery.

  • Solvent Removal:

    • Remove the ethanol from the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 40°C.

  • Storage:

    • Transfer the resulting crude extract to an amber vial, purge with nitrogen, and store at -20°C.

Protocol 2: HPLC-DAD Analysis of this compound
  • Sample Preparation:

    • Dissolve a known mass of the crude extract in methanol to achieve an approximate concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 70% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: DAD, monitoring at a wavelength appropriate for this compound (if unknown, scan from 200-400 nm).

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

Visualizations

CBF This compound (Stable) Degradation Degradation Products CBF->Degradation Degradation Heat Heat (>40°C) Heat->CBF causes Light UV Light Light->CBF causes Oxygen Oxygen (Air) Oxygen->CBF causes pH Non-Neutral pH pH->CBF causes

Caption: Key factors leading to the degradation of this compound.

Start Start: Dried Hemp Seed Extraction Cold Ethanol Extraction (-20°C, Dark) Start->Extraction Filtration Filtration Extraction->Filtration SolventRemoval Solvent Removal (<40°C, Rotary Evaporator) Filtration->SolventRemoval Storage Storage (-20°C, Inert Gas, Amber Vial) SolventRemoval->Storage Analysis HPLC-DAD Analysis Storage->Analysis End End: Stable this compound Extract Analysis->End

Caption: Recommended workflow for minimizing this compound degradation.

References

Technical Support Center: Addressing Off-Target Effects of Cannabisin F in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannabisin F in cell-based assays. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

A1: this compound is a lignanamide found in hemp seed.[1][2] Its primary known on-target effects are anti-inflammatory and anti-oxidative.[1][2] It has been shown to modulate the SIRT1/NF-κB and Nrf2 signaling pathways.[1][2] Specifically, it enhances the expression of SIRT1, which in turn inhibits the NF-κB signaling pathway by reducing the phosphorylation of IκBα and the NF-κB p65 subunit.[1] This leads to a decrease in the production of pro-inflammatory mediators like IL-6 and TNF-α.[1][2] Additionally, this compound promotes the expression of Nrf2 and its downstream target, HO-1, contributing to its anti-oxidative effects.[1][2]

Q2: At what concentrations is this compound typically active in cell assays?

A2: In studies using BV2 microglia cells, this compound has been shown to exert its anti-inflammatory and anti-oxidative effects in a concentration-dependent manner, with effective concentrations typically in the range of 5 to 15 µM.[1]

Q3: Does this compound exhibit cytotoxicity?

A3: At the effective concentrations for its anti-inflammatory and anti-oxidative activities (up to 15 µM), this compound has been shown to have no significant effect on the viability of BV2 microglia cells.[1] However, it is always recommended to perform a cytotoxicity assay in your specific cell line to determine the appropriate concentration range for your experiments.

Q4: What are the potential off-target effects of this compound?

A4: Currently, there is limited specific information on the off-target effects of this compound. However, as a natural product, it is possible that it may interact with multiple cellular targets. Lignanamides, the class of compounds to which this compound belongs, have been reported to have a range of biological activities, suggesting potential for off-target interactions. Researchers should consider performing off-target profiling studies to better understand the selectivity of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in cell-based assays and helps to distinguish on-target from potential off-target effects.

Issue 1: Unexpected or Inconsistent Results in NF-κB Reporter Assays
  • Symptom: You observe inhibition of NF-κB activity, but the dose-response is not as expected, or the results are not reproducible.

  • Possible Causes & Troubleshooting Steps:

    • Compound Instability: this compound, like many natural products, may be unstable in culture media over long incubation periods.

      • Recommendation: Prepare fresh stock solutions of this compound for each experiment and minimize the time the compound is in the media before the assay readout.

    • Interference with Luciferase: Some natural products can directly inhibit or activate luciferase, leading to false-positive or false-negative results.

      • Recommendation: Perform a cell-free luciferase assay by adding this compound directly to a solution containing luciferase and its substrate to check for direct interference. If interference is observed, consider using a different reporter system (e.g., secreted alkaline phosphatase - SEAP).

    • Off-Target Effects on Upstream Signaling: this compound might be affecting other pathways that cross-talk with the NF-κB pathway.

      • Recommendation: Use a specific inhibitor of the SIRT1 pathway, such as EX527, in conjunction with this compound. The anti-inflammatory effects of this compound have been shown to be SIRT1-dependent.[2] If the effect of this compound on NF-κB is reversed by the SIRT1 inhibitor, it provides stronger evidence for an on-target effect.

Issue 2: Variability in SIRT1 Activity Assays
  • Symptom: You are not observing a consistent increase in SIRT1 activity with this compound treatment.

  • Possible Causes & Troubleshooting Steps:

    • Assay Sensitivity: The chosen SIRT1 activity assay may not be sensitive enough to detect modest changes in activity.

      • Recommendation: Ensure your assay is properly validated with a known SIRT1 activator. Consider using a well-established fluorometric assay kit.

    • Cellular NAD+ Levels: SIRT1 activity is dependent on the cellular NAD+/NADH ratio.

      • Recommendation: Ensure consistent cell culture conditions, as factors like cell density and media components can influence cellular metabolism and NAD+ levels.

Issue 3: Unexpected Phenotypes Unrelated to Inflammation or Oxidative Stress
  • Symptom: You observe changes in cell morphology, proliferation, or other phenotypes that are not readily explained by the known on-target effects of this compound.

  • Possible Causes & Troubleshooting Steps:

    • Off-Target Binding: this compound may be binding to other cellular proteins.

      • Recommendation: Consider performing target deconvolution studies, such as chemical proteomics or thermal shift assays, to identify potential off-target proteins.

    • Use of a Negative Control: A structurally similar but inactive analog of this compound would be an ideal negative control to differentiate on-target from off-target effects. However, in the absence of such a compound, using another lignanamide with a different activity profile could provide some insights.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV2 Microglia

This compound Concentration (µM)Inhibition of IL-6 ProductionInhibition of TNF-α Production
5Dose-dependent inhibition observed[1]Dose-dependent inhibition observed[1]
10Dose-dependent inhibition observed[1]Dose-dependent inhibition observed[1]
15Significant inhibition[1]Significant inhibition[1]

Table 2: Effect of this compound on Nrf2 Pathway Activation in LPS-stimulated BV2 Microglia

This compound Concentration (µM)Nrf2 ExpressionHO-1 Expression
15Significantly increased[1]Significantly increased[1]

Table 3: Cytotoxicity of this compound in BV2 Microglia

This compound Concentration (µM)Cell Viability
5No significant effect[1]
10No significant effect[1]
15No significant effect[1]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Seed BV2 microglia cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[1]

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 1 hour.[1]

  • Co-culture the cells with or without LPS (100 ng/mL) for 24 hours.[1]

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.[1]

  • Measure the absorbance at 450 nm using a microplate reader.[1]

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Seed BV2 cells in a 96-well plate at 1 x 10^4 cells/well and incubate overnight.[1]

  • Pretreat the cells with this compound (0, 5, 10, and 15 µM) for 1 hour.[1]

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.[1]

  • Collect the cell-free supernatants.[1]

  • Determine the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's protocol.[1]

Western Blot Analysis for NF-κB and Nrf2 Pathways
  • Pretreat BV2 microglia cells with this compound (5, 10, and 15 µM) for 1 hour.[1]

  • For NF-κB pathway analysis, stimulate the cells with LPS (100 ng/mL) for 1 hour.[1]

  • For Nrf2 pathway analysis, stimulate the cells with LPS (100 ng/mL) for 24 hours.[1]

  • Prepare cell extracts and perform Western blot analysis using antibodies against phospho-IκBα, IκBα, phospho-p65, p65, Nrf2, HO-1, and a loading control (e.g., β-actin).[1]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates CannabisinF This compound SIRT1 SIRT1 CannabisinF->SIRT1 enhances expression Nrf2_Keap1 Nrf2-Keap1 CannabisinF->Nrf2_Keap1 promotes dissociation SIRT1->IKK inhibits p65 p65 SIRT1->p65 deacetylates IkBa_p65 IκBα-p65 IKK->IkBa_p65 phosphorylates IκBα IkBa_p65->p65 releases p65_n p65 p65->p65_n translocation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocation NFkB_DNA NF-κB DNA Binding p65_n->NFkB_DNA Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) NFkB_DNA->Pro_inflammatory_Genes upregulates ARE ARE Binding Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes upregulates

Caption: On-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected/Inconsistent Results with this compound Check_Cytotoxicity 1. Assess Cytotoxicity (e.g., CCK-8 assay) Start->Check_Cytotoxicity Is_Cytotoxic Is it cytotoxic at effective concentrations? Check_Cytotoxicity->Is_Cytotoxic Lower_Concentration Lower concentration or choose a different assay Is_Cytotoxic->Lower_Concentration Yes Check_Interference 2. Check for Assay Interference (e.g., cell-free assay) Is_Cytotoxic->Check_Interference No Lower_Concentration->Check_Interference Is_Interfering Does it interfere with the assay components? Check_Interference->Is_Interfering Change_Assay Change reporter system or use orthogonal assay Is_Interfering->Change_Assay Yes Validate_OnTarget 3. Validate On-Target Effect (e.g., use specific inhibitors) Is_Interfering->Validate_OnTarget No Change_Assay->Validate_OnTarget Is_OnTarget Is the effect blocked by a specific inhibitor? Validate_OnTarget->Is_OnTarget Off_Target_Investigation Investigate potential off-target effects Is_OnTarget->Off_Target_Investigation No On_Target_Confirmed On-target effect confirmed. Optimize assay conditions. Is_OnTarget->On_Target_Confirmed Yes

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing Cannabisin F Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to minimize variability in experimental results when working with Cannabisin F. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term stability, it is recommended to store the DMSO stock solution at -20°C.[1] To prepare a working solution, the stock is diluted with the appropriate culture medium to the desired final concentration.[1] It is crucial to ensure the final DMSO concentration in the cell culture is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[2][3] A vehicle control with the same final DMSO concentration should always be included in your experiments.[2]

Q2: I am observing high variability between replicate wells in my ELISA. What are the common causes?

A2: High coefficient of variation (CV) in ELISA results can stem from several factors. Inconsistent pipetting is a frequent cause, so ensure your pipettes are calibrated and use proper technique. Inadequate plate washing can leave residual reagents, leading to high background and variability; ensure all wells are washed thoroughly and equally.[4][5] Insufficient mixing of reagents or samples before adding them to the plate can also lead to discrepancies.[6] Additionally, "edge effects," where wells on the periphery of the plate behave differently due to temperature variations, can be minimized by ensuring the plate and reagents are at room temperature before use and using a plate sealer during incubations.[6]

Q3: My Western blot for phosphorylated proteins (e.g., phospho-p65) shows a weak or no signal. How can I troubleshoot this?

A3: The detection of phosphorylated proteins can be challenging due to their low abundance and instability. To improve your results, it is essential to work quickly and keep samples on ice to minimize the activity of phosphatases.[7][8] Always include phosphatase inhibitors in your lysis buffer.[7][8][9] For blocking, use bovine serum albumin (BSA) instead of non-fat dry milk, as milk contains phosphoproteins like casein that can cause high background.[7][10] It is also recommended to use Tris-buffered saline with Tween-20 (TBST) for wash steps, as phosphate-buffered saline (PBS) can interfere with phospho-specific antibodies.[7][11] If the signal is still low, consider enriching your protein of interest through immunoprecipitation before running the Western blot.[11]

Q4: I am seeing unexpected cytotoxicity in my cell-based assays with this compound. What could be the cause?

A4: While this compound has been shown to have no significant effect on the viability of BV2 microglia at concentrations up to 15 µM, unexpected cytotoxicity could be due to several factors.[12] Firstly, verify the final concentration of your solvent, DMSO. Most cell lines can tolerate up to 0.5% DMSO, but higher concentrations can be toxic.[3] Secondly, ensure that your this compound stock solution is properly stored and has not degraded. Finally, consider the health and passage number of your cells, as cells that are unhealthy or have been in culture for too long can be more sensitive to treatment.

Q5: How can I ensure reproducible results in my qRT-PCR experiments for inflammatory markers like TNF-α and IL-6?

A5: For reproducible qRT-PCR results, start with high-quality, intact RNA. Optimize your primer design to ensure they have a similar melting temperature and a GC content between 40-60%, and that they span an exon-exon junction to avoid amplifying genomic DNA.[13] It is recommended to test at least two primer pairs for each new assay to find the one with the best performance.[14] The efficiency of the qPCR reaction should be between 90% and 105%.[14] Ensure that your template is free of contaminants like genomic DNA, proteins, or organic solvents, which can inhibit the reaction.[14]

Troubleshooting Guides

Guide 1: Inconsistent Anti-Inflammatory Effects of this compound
Observed Issue Potential Cause Recommended Solution
High variability in cytokine (TNF-α, IL-6) reduction between experiments. Inconsistent Cell State: BV2 microglia activation state can vary with passage number and confluency.Use cells within a consistent, low passage number range. Ensure cells are in the exponential growth phase and at a consistent confluency (e.g., 70-80%) before treatment.
LPS Activity Variability: Lipopolysaccharide (LPS) potency can differ between lots or with improper storage.Aliquot LPS upon receipt and store at -20°C. Test each new lot to establish its effective concentration for inducing a consistent inflammatory response.
This compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Aliquot the this compound stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
This compound shows reduced efficacy over time. Compound Precipitation: The compound may precipitate out of the solution when diluted from a high-concentration DMSO stock into an aqueous culture medium.When preparing the working solution, add the DMSO stock to the culture medium dropwise while gently vortexing to ensure proper mixing and minimize precipitation.[15] Perform serial dilutions in DMSO before the final dilution in the medium.[16]
Guide 2: Western Blotting Issues in this compound Signaling Pathway Analysis
Observed Issue Potential Cause Recommended Solution
High background, obscuring bands for p65, Nrf2, etc. Insufficient Blocking: Non-specific antibody binding to the membrane.Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[17] Use 5% BSA in TBST for blocking, especially for phosphorylated proteins.[7][10]
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background.Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[10][17]
Weak or absent signal for target proteins (p-p65, Nrf2, HO-1). Inefficient Protein Extraction: Target proteins may be degraded during sample preparation.Use a lysis buffer containing both protease and phosphatase inhibitors, and always keep samples on ice.[8][9]
Low Protein Abundance: The target protein may be expressed at low levels in your cells.Increase the amount of protein loaded onto the gel.[11] For very low abundance proteins, consider performing an immunoprecipitation to enrich the target protein before Western blotting.[11]
Inefficient Transfer: Poor transfer of proteins from the gel to the membrane.Ensure proper contact between the gel and membrane, and optimize transfer time and voltage based on the molecular weight of your target protein.

Experimental Protocols & Data Presentation

Table 1: Key Reagents and Working Concentrations for in vitro this compound Experiments with BV2 Microglia
Reagent Stock Concentration Working Concentration Solvent/Diluent Key Application
This compound 50 mM5, 10, 15 µMDMSO (stock), Culture Medium (working)Investigating anti-inflammatory and antioxidant effects
Lipopolysaccharide (LPS) 1 mg/mL100 ng/mLPBS (stock), Culture Medium (working)Inducing inflammatory response in BV2 microglia
SIRT1 Inhibitor (EX527) 10 mM10 µMDMSO (stock), Culture Medium (working)Investigating the role of SIRT1 in this compound's mechanism
MTT Reagent 5 mg/mL0.45 mg/mLPBS (stock), Culture Medium (working)Assessing cell viability
Detailed Methodologies

1. Cell Culture and Treatment Workflow

  • Cell Seeding: Seed BV2 microglia cells in the appropriate plates (e.g., 96-well for viability assays, 12-well for protein extraction, 6-well for RNA isolation) and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with this compound (5, 10, or 15 µM) for 1 hour.[1] If using the SIRT1 inhibitor EX527, pre-treat with 10 µM for 1 hour before adding this compound.[1]

  • Stimulation: After the pre-treatment period, add LPS to a final concentration of 100 ng/mL to induce an inflammatory response.[1]

  • Incubation: Incubate the cells for the desired time period based on the downstream assay (e.g., 6 hours for qRT-PCR, 24 hours for ELISA and cell viability).[1]

2. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

  • After the 24-hour incubation, collect the cell-free supernatants.

  • Determine the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate spectrophotometer.

3. Western Blot Analysis

  • After the designated incubation period (e.g., 1 hour for p-IκBα and p-p65, 24 hours for Nrf2 and HO-1), wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., IκBα, phospho-IκBα, p65, phospho-p65, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Real-Time PCR (qRT-PCR)

  • After a 6-hour incubation with LPS, extract total RNA from the BV2 cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or a probe-based method with primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Analyze the relative gene expression using the ΔΔCt method.

5. Cell Viability (MTT) Assay

  • Following a 24-hour treatment period, add MTT solution to each well to a final concentration of 0.45 mg/mL.[18]

  • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[18]

  • Add a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to dissolve the formazan crystals.[18][19]

  • Measure the absorbance at 570 nm using a microplate reader.[19]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis seeding Seed BV2 Microglia pretreatment Pre-treat with this compound (and/or EX527) seeding->pretreatment Overnight stimulation Stimulate with LPS pretreatment->stimulation 1h elisa ELISA (TNF-α, IL-6) 24h stimulation->elisa Incubate western Western Blot (p-p65, Nrf2, etc.) 1-24h stimulation->western Incubate qpcr qRT-PCR (TNF-α, IL-6) 6h stimulation->qpcr Incubate viability Cell Viability (MTT) 24h stimulation->viability Incubate

General experimental workflow for studying this compound in BV2 microglia.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation (p-IκBα, p-p65) TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines CannabisinF This compound SIRT1 SIRT1 CannabisinF->SIRT1 Inhibits Nrf2 Nrf2 Pathway CannabisinF->Nrf2 Promotes SIRT1->NFkB Inhibits Antioxidant Antioxidant Response (HO-1) Nrf2->Antioxidant

Proposed signaling pathway of this compound in LPS-stimulated microglia.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Check Reagent Stability (this compound, LPS) Start->Check_Reagents Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Protocol Execution (Pipetting, Washing) Start->Check_Protocol Reagent_OK Reagents Stable? Check_Reagents->Reagent_OK Cells_OK Cells Healthy? Check_Cells->Cells_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagent_OK->Cells_OK Yes Solution Isolate & Optimize Variable Reagent_OK->Solution No Cells_OK->Protocol_OK Yes Cells_OK->Solution No Protocol_OK->Start Yes, issue persists Protocol_OK->Solution No

References

Overcoming challenges in scaling up Cannabisin F synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cannabisin F. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this complex lignanamide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of this compound from a lab-scale to a pilot or industrial scale?

A1: Scaling up the multi-step synthesis of this compound presents several key challenges.[1][2][3][4] These include:

  • Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions that are easily managed in a lab flask can become difficult to control in large reactors, leading to temperature gradients, side product formation, and safety hazards.[1]

  • Mixing Efficiency: Achieving homogenous mixing in large volume reactors is more difficult and can lead to localized concentration gradients, affecting reaction rates and selectivity.[5]

  • Reagent and Solvent Selection: Reagents that are suitable for small-scale synthesis, such as certain coupling agents, may be too expensive or hazardous for large-scale production.[5] Solvent choices also need to be re-evaluated for safety, environmental impact, and cost at scale.

  • Purification and Isolation: Chromatographic purification, which is common in lab-scale synthesis, is often not feasible for large quantities. Developing scalable crystallization or extraction procedures for intermediates and the final product is crucial.

  • Impurity Profile: Impurities that are present in negligible amounts at a small scale can accumulate to significant levels during scale-up, requiring robust analytical methods for their identification and control.[1]

Q2: How can I improve the overall yield of the this compound synthesis?

A2: Improving the overall yield of a multi-step synthesis requires optimization of each individual step. Key strategies include:

  • Process Optimization: Systematically varying reaction parameters such as temperature, concentration, reaction time, and catalyst loading for each step can significantly improve yields.

  • Reagent Quality: Ensure the purity and dryness of all reagents and solvents, as impurities can lead to side reactions and lower yields.[6]

  • Inert Atmosphere: Many of the reactions in the synthesis, particularly those involving organometallic reagents like LDA or Wittig ylides, are sensitive to moisture and oxygen. Conducting these reactions under an inert atmosphere (e.g., nitrogen or argon) is critical.[6]

  • Telescoping Reactions: Where possible, combining reaction steps without isolating the intermediate can reduce material loss during workup and purification. However, this requires careful planning to ensure solvent and reagent compatibility between steps.

Q3: What are the most critical steps in the synthesis of this compound that I should pay close attention to during scale-up?

A3: Based on the reported synthesis, the most critical steps are the carbon-carbon bond-forming reactions and the final condensation:

  • Aldol and Wittig Reactions: These steps establish the core carbon skeleton of the neolignan intermediate. Their efficiency and stereoselectivity are paramount for the success of the overall synthesis.[7]

  • Amide Condensation: The coupling of the neolignan diacid with two equivalents of protected tyramine is a crucial step. Achieving high conversion and avoiding side reactions is essential for a good yield of the final product.[5]

  • Purification of Intermediates: The purity of the key 8-O-4′-neolignan intermediate diacid directly impacts the success of the subsequent condensation and the purity of the final product.

Process Workflow for this compound Synthesis

The following diagram illustrates the overall workflow for the eight-step synthesis of this compound starting from vanillin, as reported by Xia et al. (2014).

G Overall Workflow for this compound Synthesis cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_tyramine Amine Preparation cluster_final Final Steps A Vanillin B Aldol Reaction A->B Step 1-2 C Protection & Esterification B->C Step 3-4 D Wittig Reaction C->D Step 5 E Hydrolysis D->E Step 6 F Key Diacid Intermediate E->F J Amide Condensation F->J Step 7 G Tyramine H N,O-Protection G->H I Protected Tyramine H->I I->J K Deprotection J->K Step 8 L This compound K->L

Caption: Overall workflow for the multi-step synthesis of this compound.

Troubleshooting Guides

Stage 1 & 2: Aldol and Wittig Reactions for Key Diacid Intermediate

Q: My Aldol condensation is giving low yields and multiple side products. What can I do?

A: Low yields and side products in Aldol condensations are common, especially in mixed (or crossed) Aldol reactions.[8][9]

  • Problem: Self-condensation of starting materials.

    • Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to fully deprotonate one carbonyl compound into its enolate form before slowly adding the second carbonyl compound at a low temperature (e.g., -78 °C).[10] This provides better control over the reaction.

  • Problem: Formation of poly-condensation products.

    • Solution: Control the stoichiometry carefully. Use a slight excess of the electrophilic carbonyl partner.

  • Problem: Retro-Aldol reaction.

    • Solution: The retro-Aldol reaction is equilibrium-driven. Ensure that the subsequent reaction step (e.g., dehydration) is efficient to drive the reaction forward.[9]

Q: The Wittig reaction to form the neolignan intermediate is not working well. The yield is low and I have difficulty removing the triphenylphosphine oxide byproduct. How can I troubleshoot this?

A: The Wittig reaction is a powerful tool for alkene synthesis, but it can be challenging.

  • Problem: Low Yield.

    • Solution 1: Ylide Formation: The formation of the ylide is critical. Ensure your phosphonium salt is pure and dry, and use a strong, anhydrous base (like n-BuLi or NaH) in a dry, inert atmosphere. A color change (often to orange or deep red) indicates ylide formation.[6]

    • Solution 2: Ylide Stability: Some ylides are unstable and should be generated in situ in the presence of the aldehyde.[6][11]

    • Solution 3: Aldehyde Quality: Use freshly distilled or purified aldehyde, as impurities or polymerization can inhibit the reaction.[6]

  • Problem: Difficulty removing triphenylphosphine oxide (TPPO).

    • Solution 1: Chromatography: While challenging at scale, careful column chromatography on silica gel can separate TPPO from the desired product.

    • Solution 2: Precipitation/Extraction: TPPO is less soluble in nonpolar solvents like hexane or diethyl ether. After the reaction, concentrating the mixture and triturating with a nonpolar solvent can cause the TPPO to precipitate, allowing it to be filtered off.

    • Solution 3: Alternative Reagents: For large-scale synthesis, consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses a phosphonate-stabilized carbanion and produces a water-soluble phosphate byproduct that is much easier to remove during aqueous workup.[12][13]

Stage 3: Amide Condensation

Q: I'm having issues with the amide condensation step when scaling up. The reaction is incomplete and I'm seeing side products.

A: Amide bond formation is a well-studied reaction, but scale-up can introduce challenges related to cost, safety, and efficiency.[5][14]

  • Problem: Incomplete reaction.

    • Solution 1: Activation Method: The synthesis of this compound involves converting the diacid to a more reactive species (like an acyl chloride) before adding the amine. Ensure the activation step goes to completion. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this.[5]

    • Solution 2: Temperature and Time: While lab-scale reactions may proceed quickly at room temperature, larger batches might require longer reaction times or gentle heating to go to completion due to mass transfer limitations.[5] Monitor the reaction progress by TLC or LC-MS.

  • Problem: Side reactions and racemization (if applicable).

    • Solution: Use of coupling agents like HATU or HBTU is common in peptide chemistry to minimize side reactions, but they are expensive for large-scale synthesis.[5] For the this compound synthesis, converting the diacid to the diacyl chloride and then reacting it with the protected tyramine in the presence of a non-nucleophilic base (like triethylamine) at controlled temperatures (e.g., 0-10 °C) is a robust method.[5]

Stage 4: Deprotection

Q: The final deprotection step is incomplete or is causing degradation of my product.

A: The choice of protecting groups and the deprotection method are critical for the final step. The synthesis of this compound may involve protecting groups on the phenolic hydroxyls and the amine of tyramine.

  • Problem: Incomplete Deprotection.

    • Solution 1: Reagent Stoichiometry and Reaction Time: Ensure a sufficient excess of the deprotecting agent is used. For acid-labile groups like Boc, using a strong acid like trifluoroacetic acid (TFA) is common.[15] Extend the reaction time and monitor by TLC or LC-MS until all starting material is consumed.

    • Solution 2: Scavengers: If the protecting group cleavage generates reactive carbocations (e.g., from a Boc or t-butyl group), these can cause side reactions. Add a scavenger like triethylsilane or anisole to the reaction mixture.

  • Problem: Product Degradation.

    • Solution: If the product is sensitive to the deprotection conditions (e.g., strong acid), consider a milder method or a different protecting group strategy in the synthetic design. For example, if a Boc group is used, it can typically be removed with TFA in DCM at room temperature without affecting other functional groups.[15]

Quantitative Data Summary

The following table summarizes the reported yields for each step in the total synthesis of this compound as described by Xia et al. (2014).[16]

StepReaction TypeStarting MaterialProductReported Yield (%)
1-2Aldol Reaction & ReductionVanillinIntermediate III60
3Protection (MOM group)Intermediate IIIIntermediate IV95
4EsterificationIntermediate IVIntermediate VI96
5Wittig ReactionIntermediate VIIntermediate VII-
6HydrolysisIntermediate VIIKey Diacid Intermediate IX72 (over 2 steps)
7Amide CondensationDiacid IX & Protected TyramineProtected this compound65
8DeprotectionProtected this compoundThis compound81

Experimental Protocols

The following is a summarized experimental protocol based on the total synthesis of this compound by Xia et al. (2014).[16] Researchers should consult the original publication for full experimental details and characterization data.

Step 5: Wittig Reaction to afford Intermediate VII

  • Ylide Preparation: To a solution of the appropriate phosphonium salt in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (n-BuLi) dropwise. Stir the resulting mixture at -78 °C for 20 minutes and then allow it to warm to -30 °C.

  • Reaction with Aldehyde: Add a solution of the aldehyde intermediate (VI) in dry THF dropwise to the ylide solution at -30 °C.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the neolignan intermediate (VII).

Step 7: Amide Condensation

  • Acyl Chloride Formation: To a solution of the diacid intermediate (IX) in an appropriate solvent, add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete. Remove the solvent and excess reagent under reduced pressure.

  • Condensation: Dissolve the resulting crude diacyl chloride in dry dichloromethane (DCM). To this solution, add a solution of N,O-protected tyramine and triethylamine in DCM at 0 °C.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography to give the protected this compound.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting low yields in the Wittig reaction step.

G cluster_ylide Ylide Formation Issues cluster_reaction Reaction Condition Issues cluster_alternative Alternative Strategies start Problem: Low Yield in Wittig Reaction check_reagents Are reagents (phosphonium salt, base, solvent) pure and anhydrous? start->check_reagents dry_reagents Thoroughly dry all reagents and solvents. Use fresh base. check_reagents->dry_reagents No check_atmosphere Was the reaction run under a strict inert atmosphere (N2 or Ar)? check_reagents->check_atmosphere Yes dry_reagents->check_atmosphere inert_atmosphere Ensure glassware is flame-dried and maintain positive inert gas pressure. check_atmosphere->inert_atmosphere No check_aldehyde Is the aldehyde starting material pure? check_atmosphere->check_aldehyde Yes inert_atmosphere->check_aldehyde purify_aldehyde Purify aldehyde by distillation or chromatography before use. check_aldehyde->purify_aldehyde No check_temp Were reaction temperatures controlled (e.g., -78°C for ylide formation)? check_aldehyde->check_temp Yes purify_aldehyde->check_temp optimize_temp Optimize temperature profile. Ensure efficient cooling. check_temp->optimize_temp No consider_hwe Consider switching to Horner-Wadsworth-Emmons (HWE) reaction. check_temp->consider_hwe Yes (If issues persist) end Yield Improved optimize_temp->end hwe_benefit Benefit: Easier removal of water-soluble phosphate byproduct. consider_hwe->hwe_benefit hwe_benefit->end

Caption: Troubleshooting workflow for low yield in the Wittig reaction.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Efficacy of Cannabisin F and Other Lignanamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lignanamides, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory efficacy of Cannabisin F, a prominent lignanamide found in hemp seeds, against other notable lignanamides. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in drug discovery and development.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of lignanamides is often evaluated by their ability to inhibit key inflammatory mediators, such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). The following table summarizes the available quantitative data (IC50 values) for this compound and other selected lignanamides. A lower IC50 value indicates greater potency.

LignanamideAnti-inflammatory AssayCell LineIC50 (µM)Reference
This compound Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages16.2 - 58.5 (Range for tested lignanamides)[1]
Grossamide Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages16.2 - 58.5 (Range for tested lignanamides)[1]
Cannabisin D Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages16.2 - 58.5 (Range for tested lignanamides)[1]
Cannabisin G Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages16.2 - 58.5 (Range for tested lignanamides)[1]
Melongenamide A Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages16.2 - 58.5 (Range for tested lignanamides)[1]
Melongenamide B Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages16.2 - 58.5 (Range for tested lignanamides)[1]
Melongenamide C Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages16.2 - 58.5 (Range for tested lignanamides)[1]
Melongenamide D Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages16.2 - 58.5 (Range for tested lignanamides)[1]
Compound 14 (Arylnaphthalene lignanamide) Cyclooxygenase-2 (COX-2) InhibitionNot Specified0.123 ± 0.004[2]

Note: The specific IC50 value for this compound within the provided range from the study on lignanamides from Solanum melongena roots was not individually specified in the abstract.[1] Further consultation of the full-text article is recommended for precise values.

In addition to inhibiting inflammatory mediators, this compound has been shown to suppress the production and mRNA levels of pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.[3]

Experimental Methodologies

The following sections detail the experimental protocols for the key anti-inflammatory assays cited in this guide.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound and other lignanamides) for a specified period (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To assess the inhibitory effect of a compound on the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Protocol:

  • Enzyme Preparation: Purified COX-2 enzyme is used for the assay.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: The COX-2 enzyme is added to the reaction mixture and pre-incubated for a specified time.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Incubation: The reaction is allowed to proceed for a specific duration at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by adding a suitable reagent (e.g., a strong acid).

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Visualizations

The anti-inflammatory effects of this compound are mediated through specific signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

SIRT1/NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the SIRT1/NF-κB signaling pathway.[3] In response to inflammatory stimuli like LPS, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. This compound enhances the expression of SIRT1, which in turn inhibits the NF-κB pathway by deacetylating the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines.[4]

SIRT1_NF_kB_Pathway cluster_extracellular Extracellular cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates IkB IκB TLR4->IkB Phosphorylates & Degrades SIRT1 SIRT1 NF_kB NF-κB (p65/p50) SIRT1->NF_kB Deacetylates (Inhibits) Pro_inflammatory_Genes Pro-inflammatory Genes NF_kB->Pro_inflammatory_Genes Activates Transcription IkB->NF_kB Inhibits Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Pro_inflammatory_Genes->Cytokines Leads to Production Cannabisin_F This compound Cannabisin_F->SIRT1 Enhances Expression

This compound Anti-inflammatory Pathway
Experimental Workflow for Assessing Anti-inflammatory Efficacy

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of a test compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Compound_Treatment 2. Treatment with This compound / Lignanamides Cell_Culture->Compound_Treatment LPS_Stimulation 3. LPS Stimulation Compound_Treatment->LPS_Stimulation Data_Collection 4. Data Collection LPS_Stimulation->Data_Collection NO_Assay Nitric Oxide (NO) Production Assay Data_Collection->NO_Assay Cytokine_Assay Cytokine (IL-6, TNF-α) ELISA / qPCR Data_Collection->Cytokine_Assay Western_Blot Western Blot (NF-κB, SIRT1) Data_Collection->Western_Blot IC50_Determination 5. IC50 Value Determination NO_Assay->IC50_Determination Mechanism_Elucidation 6. Elucidation of Mechanism of Action Cytokine_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation

In Vitro Anti-inflammatory Assay Workflow

Conclusion

The available data suggests that this compound is a promising anti-inflammatory agent, acting through the modulation of the SIRT1/NF-κB signaling pathway to reduce the production of key inflammatory mediators. While direct comparative studies with a wide range of other lignanamides are still limited, the existing evidence places this compound as a compound of significant interest for further investigation in the development of novel anti-inflammatory therapeutics. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the anti-inflammatory potential of this compound and other related compounds. Further research focusing on head-to-head comparisons of various lignanamides in standardized assay systems is warranted to establish a more definitive efficacy ranking.

References

A Tale of Two Cannabinoids: Unraveling the Neuroprotective Potential of Cannabisin F and Cannabidiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount endeavor. Within the vast chemical library of Cannabis sativa, two compounds, Cannabidiol (CBD) and the lesser-known Cannabisin F, have emerged as potential candidates. This guide provides a comparative analysis of their neuroprotective properties, drawing upon available experimental data to illuminate their mechanisms and therapeutic promise.

While CBD has been the subject of extensive research, establishing a broad neuroprotective profile, this compound is a relative newcomer, with current knowledge limited to a single key study. This comparison, therefore, reflects the current state of scientific inquiry, highlighting both the established potential of CBD and the nascent, yet intriguing, profile of this compound.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the neuroprotective effects of this compound and Cannabidiol. The significant disparity in the volume of data underscores the difference in the research focus on these two compounds.

ParameterThis compoundCannabidiol (CBD)
In Vitro Model Lipopolysaccharide (LPS)-stimulated BV2 microglia[1][2][3]Various models including β-amyloid-induced neurotoxicity, oxidative stress, and glutamate toxicity[4][5]
Concentration Range 5-15 µM[1]1-15 µM[6]
Effect on Pro-inflammatory Cytokines IL-6 and TNF-α production and mRNA levels in a dose-dependent manner[1][2] Pro-inflammatory cytokine production (e.g., IL-1β, IL-6, TNF-α)[7]
Effect on Oxidative Stress Reactive Oxygen Species (ROS) production[2] ROS production and lipid peroxidation[4]
Key Signaling Pathways Modulates SIRT1/NF-κB and Nrf2 pathways[1][2]Interacts with CB1, CB2, 5-HT1A, PPARγ, and TRPV1 receptors[6][8]
In Vivo Models Data not availableEffective in models of Alzheimer's, Parkinson's, Huntington's disease, and stroke[9][10]

Delving into the Mechanisms: Signaling Pathways

The neuroprotective effects of this compound and CBD are orchestrated by distinct signaling pathways.

This compound: The anti-inflammatory and antioxidant effects of this compound in LPS-stimulated microglia are attributed to its modulation of two key pathways.[1][2] Firstly, it enhances the expression of Sirtuin 1 (SIRT1), which in turn inhibits the pro-inflammatory NF-κB signaling pathway.[1][2] Secondly, it promotes the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1][2]

CannabisinF_Signaling LPS LPS NF_kB NF-κB LPS->NF_kB activates Oxidative_Stress Oxidative Stress LPS->Oxidative_Stress induces CannabisinF This compound SIRT1 SIRT1 CannabisinF->SIRT1 enhances Nrf2 Nrf2 CannabisinF->Nrf2 promotes SIRT1->NF_kB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines promotes Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Antioxidant_Response Antioxidant Response (HO-1) Nrf2->Antioxidant_Response activates Antioxidant_Response->Oxidative_Stress reduces

This compound Signaling Pathway

Cannabidiol (CBD): CBD's neuroprotective actions are multifaceted, involving a complex interplay with multiple receptor systems. It exhibits antioxidant and anti-inflammatory properties through mechanisms that are largely independent of the canonical cannabinoid receptors CB1 and CB2, although it can modulate them under certain conditions.[6] Its effects are also mediated through the activation of serotonin 5-HT1A receptors, peroxisome proliferator-activated receptor-gamma (PPARγ), and transient receptor potential vanilloid 1 (TRPV1) channels, contributing to the reduction of excitotoxicity, oxidative stress, and neuroinflammation.[4][6][8]

CBD_Signaling CBD Cannabidiol (CBD) CB1_CB2 CB1/CB2 Receptors (modulatory) CBD->CB1_CB2 Five_HT1A 5-HT1A Receptor CBD->Five_HT1A activates PPARg PPARγ CBD->PPARg activates TRPV1 TRPV1 CBD->TRPV1 activates Oxidative_Stress ↓ Oxidative Stress CBD->Oxidative_Stress direct antioxidant effect Apoptosis ↓ Apoptosis CBD->Apoptosis inhibits Neuroinflammation ↓ Neuroinflammation CB1_CB2->Neuroinflammation Excitotoxicity ↓ Excitotoxicity Five_HT1A->Excitotoxicity PPARg->Neuroinflammation TRPV1->Excitotoxicity Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection Excitotoxicity->Neuroprotection Apoptosis->Neuroprotection

CBD's Multifaceted Signaling Pathways

Experimental Protocols

A critical aspect of evaluating and comparing scientific findings lies in understanding the methodologies employed.

This compound - Anti-Neuroinflammatory and Antioxidant Activity Assessment:

  • Cell Line: BV2 microglial cells.[1]

  • Treatment: Cells were pre-treated with this compound (5, 10, and 15 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.[1]

  • Assays:

    • Cell Viability: Assessed using the MTT assay.

    • Pro-inflammatory Cytokine Measurement: Levels of IL-6 and TNF-α in the cell culture supernatant were quantified using ELISA kits.

    • mRNA Expression Analysis: The mRNA levels of IL-6 and TNF-α were determined by quantitative real-time PCR (qRT-PCR).

    • Western Blot Analysis: Protein expression of SIRT1, phosphorylated IκBα, phosphorylated NF-κB p65, Nrf2, and HO-1 was analyzed to elucidate the signaling pathways.

    • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using the DCFH-DA fluorescent probe.[2]

CannabisinF_Workflow Start BV2 Microglia Culture Pretreatment Pre-treatment with This compound (5, 10, 15 µM) for 1 hour Start->Pretreatment Stimulation Stimulation with LPS (100 ng/mL) for 24 hours Pretreatment->Stimulation Analysis Analysis Stimulation->Analysis MTT Cell Viability (MTT) Analysis->MTT ELISA Cytokine Levels (ELISA) IL-6, TNF-α Analysis->ELISA qPCR mRNA Expression (qRT-PCR) IL-6, TNF-α Analysis->qPCR Western Protein Expression (Western Blot) SIRT1, p-IκBα, p-p65, Nrf2, HO-1 Analysis->Western ROS ROS Detection (DCFH-DA) Analysis->ROS

References

A Comparative Analysis of the Bioactivities of Cannabisin F and Grossamide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-inflammatory and antioxidant properties of two hemp-derived lignanamides, Cannabisin F and grossamide, reveals distinct and overlapping mechanisms of action with significant potential for therapeutic applications in neurodegenerative diseases. This comparison guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of their respective bioactivities.

Both this compound and grossamide, lignanamides found in hemp seed, have demonstrated notable anti-neuroinflammatory effects.[1][2][3][4] Their efficacy has been primarily evaluated in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, a common in vitro model for studying neuroinflammation.[1][2] While both compounds effectively suppress the production of pro-inflammatory mediators, their underlying molecular mechanisms exhibit key differences.

Comparative Bioactivity Data

The following tables summarize the quantitative data from key experiments, highlighting the comparative efficacy of this compound and grossamide in modulating inflammatory responses.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

CompoundConcentrationTarget CytokineInhibition (%)Cell Line
This compound 5 µMIL-6SignificantBV2 microglia
10 µMIL-6SignificantBV2 microglia
15 µMIL-6SignificantBV2 microglia
5 µMTNF-αSignificantBV2 microglia
10 µMTNF-αSignificantBV2 microglia
15 µMTNF-αSignificantBV2 microglia
Grossamide 10 µMIL-6SignificantBV2 microglia
15 µMIL-6SignificantBV2 microglia
20 µMIL-6SignificantBV2 microglia
10 µMTNF-αSignificantBV2 microglia
15 µMTNF-αSignificantBV2 microglia
20 µMTNF-αSignificantBV2 microglia

Table 2: Modulation of Key Signaling Proteins

CompoundConcentrationTarget ProteinEffectCell Line
This compound 5-15 µMp-IκBαInhibitionBV2 microglia
5-15 µMp-p65InhibitionBV2 microglia
15 µMNrf2Increased ExpressionBV2 microglia
15 µMHO-1Increased ExpressionBV2 microglia
LPS-stimulatedSIRT1Enhanced ExpressionBV2 microglia
Grossamide 10-20 µMp-p65InhibitionBV2 microglia
LPS-stimulatedTLR4Attenuated ExpressionBV2 microglia
LPS-stimulatedMyD88Attenuated ExpressionBV2 microglia

Experimental Protocols

The data presented above were primarily generated using the following experimental methodologies:

Cell Culture and Treatment

BV2 microglia cells were cultured and pre-treated with varying concentrations of either this compound (5, 10, and 15 µM) or grossamide (10, 15, and 20 µM) for one hour.[2][5][6] Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.[2]

Enzyme-Linked Immunosorbent Assay (ELISA)

To quantify the production of pro-inflammatory cytokines, cell-free supernatants were collected 24 hours after LPS stimulation. The levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) were then measured using commercial ELISA kits according to the manufacturer's instructions.[2][7]

Western Blot Analysis

To investigate the effects on signaling pathways, cell extracts were prepared after specific incubation times with the compounds and LPS. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to membranes. The membranes were then probed with primary antibodies against key signaling proteins, including phospho-IκBα, phospho-p65, Nrf2, HO-1, SIRT1, TLR4, and MyD88, followed by incubation with secondary antibodies.[1][2]

Quantitative Real-Time PCR (qRT-PCR)

The mRNA expression levels of IL-6 and TNF-α were determined by qRT-PCR.[2][7] RNA was extracted from the cells, reverse-transcribed into cDNA, and then subjected to PCR with specific primers for the target genes.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and antioxidant effects of this compound and grossamide are mediated through distinct signaling pathways.

This compound exerts its effects through the modulation of the SIRT1/NF-κB and Nrf2 pathways.[2][3] It enhances the expression of SIRT1, which in turn inhibits the activation of the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[2] This leads to a reduction in the expression of pro-inflammatory cytokines. Additionally, this compound promotes the expression of Nrf2 and its downstream target, HO-1, which are key components of the cellular antioxidant response.[2][3]

cluster_0 This compound Signaling Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 enhances Nrf2 Nrf2 This compound->Nrf2 promotes NFkB NF-κB SIRT1->NFkB inhibits Inflammation Pro-inflammatory Cytokines NFkB->Inflammation promotes HO1 HO-1 Nrf2->HO1 activates Antioxidant Antioxidant Response HO1->Antioxidant cluster_1 Grossamide Signaling Pathway Grossamide Grossamide TLR4 TLR4 Grossamide->TLR4 inhibits LPS LPS LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation promotes cluster_2 Experimental Workflow A BV2 Cell Culture B Pre-treatment with This compound or Grossamide A->B C LPS Stimulation B->C D Sample Collection (Supernatant & Cell Lysate) C->D E ELISA (Cytokine Quantification) D->E F Western Blot / qRT-PCR (Protein & mRNA Analysis) D->F

References

Unveiling the Antioxidant Potential of Cannabisin F: A Review of In Vitro Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antioxidant properties of Cannabisin F, a lignanamide found in hemp seeds, based on available experimental data. While current research is primarily focused on a single cell line, the findings offer a foundational understanding of its potential mechanisms of action.

Executive Summary

This compound has demonstrated significant antioxidant effects in in vitro studies. Research has shown its ability to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and modulating key signaling pathways involved in the cellular antioxidant response. The primary evidence for these properties comes from studies on BV2 microglia cells, a widely used model for neuroinflammation and oxidative stress.

Comparative Analysis of Antioxidant Activity

Currently, the body of research on the antioxidant properties of this compound is limited to studies conducted on the BV2 microglia cell line. Therefore, a direct comparison across different cell lines is not yet possible. The following table summarizes the key quantitative findings from the seminal study in this area.

Cell LineInducer of Oxidative StressThis compound Concentration(s)Key Antioxidant EffectsReference
BV2 MicrogliaLipopolysaccharide (LPS)10 µM and 15 µMSuppressed the production of intracellular ROS.[1]Wang et al., 2019
BV2 MicrogliaLipopolysaccharide (LPS)15 µMSignificantly increased the expression of Nrf2 and its downstream target HO-1.[1]Wang et al., 2019

Experimental Methodologies

The following protocols are based on the key experiments performed to evaluate the antioxidant properties of this compound in BV2 microglia.

Cell Culture and Treatment

Murine BV2 microglia cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[1] The cells were maintained in a humidified atmosphere at 37°C with 5% CO2. For experiments, cells were pre-treated with this compound for a specified duration before being stimulated with lipopolysaccharide (LPS) to induce oxidative stress.[1]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of intracellular ROS was measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.[1] After treatment with this compound and/or LPS, BV2 cells were incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, was then measured using a fluorescence microplate reader or flow cytometer. A reduction in fluorescence in this compound-treated cells compared to LPS-only treated cells indicated an antioxidant effect.[1]

Western Blot Analysis for Protein Expression

To determine the effect of this compound on the expression of key antioxidant proteins, Western blot analysis was performed.[1] Following treatment, total protein was extracted from the BV2 cells. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies against target proteins such as Nrf2 (Nuclear factor erythroid-2 related factor 2) and HO-1 (Heme Oxygenase-1), followed by incubation with secondary antibodies. The protein bands were visualized and quantified to assess changes in expression levels.[1]

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Antioxidant Assays cluster_analysis Data Analysis BV2 BV2 Microglia Cells Pretreatment Pre-treatment with This compound BV2->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation ROS_Assay Intracellular ROS Measurement (DCFH-DA) Stimulation->ROS_Assay Western_Blot Western Blot Analysis (Nrf2, HO-1) Stimulation->Western_Blot Data_Analysis Quantification and Comparison ROS_Assay->Data_Analysis Western_Blot->Data_Analysis

Experimental workflow for assessing antioxidant properties.

Signaling_Pathway LPS LPS ROS Intracellular ROS LPS->ROS induces CannabisinF This compound CannabisinF->ROS inhibits Nrf2 Nrf2 CannabisinF->Nrf2 promotes expression ROS->Nrf2 activates (cellular stress) HO1 HO-1 Nrf2->HO1 activates Antioxidant_Response Antioxidant Response (Cell Protection) HO1->Antioxidant_Response leads to

This compound antioxidant signaling pathway in BV2 microglia.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses antioxidant properties, at least in the context of neuroinflammation in BV2 microglial cells.[1] Its mechanism of action appears to be mediated through the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.[1]

However, to fully understand the therapeutic potential of this compound, further research is imperative. Future studies should aim to:

  • Investigate its antioxidant effects in a broader range of cell lines, including neuronal cells, hepatocytes, and cancer cell lines, to determine the generalizability of its effects.

  • Explore its efficacy in in vivo models of diseases associated with oxidative stress, such as neurodegenerative disorders and inflammatory conditions.

  • Conduct structure-activity relationship studies to identify the key chemical moieties responsible for its antioxidant activity, which could guide the development of more potent synthetic analogs.

By expanding the scope of research, the scientific community can build a more complete picture of this compound's antioxidant capabilities and its potential as a novel therapeutic agent.

References

A Comparative Guide to HPLC and LC-MS Methods for Cannabidiol (CBD) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Cannabidiol (CBD). The initial focus on Cannabisin F was revised due to a lack of available scientific literature and analytical data for this specific compound. CBD, a well-researched and prominent cannabinoid, has been chosen as a representative analyte to illustrate the principles and performance differences between these two powerful analytical techniques.

For researchers, scientists, and professionals in drug development, selecting the appropriate analytical methodology is paramount for accurate and reliable quantification of cannabinoids. This guide offers an objective comparison of HPLC-UV and LC-MS/MS for the analysis of CBD, supported by experimental data and detailed protocols.

Performance Comparison: HPLC-UV vs. LC-MS/MS for CBD Analysis

The choice between HPLC-UV and LC-MS/MS for CBD analysis hinges on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for analyzing high-concentration samples, LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for trace-level detection and analysis in complex biological matrices.[1]

ParameterHPLC-UVLC-MS/MSKey Considerations
Linearity (R²) >0.999[2][3]≥ 0.99[1][4]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~10 ng/mL[5]0.024 - 0.048 ng/mL[6]LC-MS/MS is significantly more sensitive, enabling the detection of much lower concentrations of CBD.
Limit of Quantification (LOQ) ~10 ng/mL[5]0.195 ng/mL[6]The lower LOQ of LC-MS/MS allows for accurate quantification of trace amounts of CBD.
Accuracy (% Recovery) 84.92%[7]91.4 - 112.7%[1][6]LC-MS/MS generally provides higher and more consistent recovery rates, indicating greater accuracy.
Precision (% RSD) Intraday: 2.59 - 5.65% Interday: 2.83 - 5.05%[8]Within-batch: 0.5 - 6.5% Between-batch: 0.9 - 5.1%[1]Both methods demonstrate good precision, with Relative Standard Deviation (RSD) values typically below 15%.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable results. Below are representative methodologies for the analysis of CBD using HPLC-UV and LC-MS/MS.

HPLC-UV Method for CBD Quantification

This protocol outlines a typical reversed-phase HPLC method with UV detection for the quantification of CBD in hemp oil.

1. Sample Preparation:

  • Accurately weigh the hemp oil sample.

  • Perform a serial dilution with a suitable organic solvent, such as methanol or a mixture of isopropanol and methanol, to bring the CBD concentration within the linear range of the calibration curve.[9] For example, an initial 81-fold dilution can be made, followed by a further 5-fold dilution for a total of a 405-fold dilution.[9]

  • Vortex the mixture until the oil is completely dissolved.

  • Filter the final diluted sample through a 0.2-μm syringe filter into an HPLC vial.[9]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[5]

  • Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 μm particle size).[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 62:38, v/v), often with a small percentage of an acid like formic or phosphoric acid to improve peak shape.[5][8]

  • Flow Rate: 1.0 - 1.5 mL/min.[5][10]

  • Column Temperature: 35 - 55°C.[5][8]

  • Injection Volume: 20 μL.[5]

  • Detection: UV detection at 220 nm.[5][8]

3. Data Acquisition and Analysis:

  • Generate a calibration curve using a series of CBD standards of known concentrations.

  • Inject the prepared samples and standards into the HPLC system.

  • Identify the CBD peak based on its retention time compared to the standard.

  • Quantify the CBD concentration in the samples by interpolating the peak area from the calibration curve.

LC-MS/MS Method for CBD Quantification

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of CBD in various matrices.

1. Sample Preparation:

  • Homogenize solid samples, if necessary.

  • Extract cannabinoids using a suitable solvent mixture, such as ethanol:water (90:10, v/v).

  • Filter the extract through a 0.45 μm membrane filter.

  • Add an internal standard (e.g., CBD-d3) to all samples and calibration standards to correct for matrix effects and variations in instrument response.

  • Dilute the filtered extract to a final concentration within the calibration range of the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[1]

  • Column: A C18 or C8 reversed-phase column (e.g., 100 × 2.1 mm, 2.5 μm particle size).[11][12]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11][12] A typical gradient might start at 50% B, increase to 100% B, and then re-equilibrate.[12]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.[11]

  • Injection Volume: 5 - 10 μL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. For CBD, a common transition is m/z 315.0 → 193.0.[6]

3. Data Acquisition and Analysis:

  • Develop an MRM method to monitor the specific precursor-to-product ion transitions for CBD and the internal standard.

  • Create a calibration curve by analyzing a series of standards containing known concentrations of CBD and a fixed concentration of the internal standard.

  • Analyze the prepared samples.

  • Quantify CBD in the samples based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Methodologies and Underlying Biology

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Sample Weighing/ Measurement extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc_injection HPLC Injection dilution->hplc_injection lcms_injection LC-MS/MS Injection dilution->lcms_injection separation_uv Chromatographic Separation hplc_injection->separation_uv detection_uv UV Detection separation_uv->detection_uv calibration Calibration Curve detection_uv->calibration separation_ms Chromatographic Separation lcms_injection->separation_ms ionization Ionization (ESI) separation_ms->ionization mass_analysis Mass Analysis (MRM) ionization->mass_analysis mass_analysis->calibration quantification Quantification calibration->quantification

Experimental workflow for CBD analysis.

logical_comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_params Validation Parameters hplc High-Performance Liquid Chromatography with UV Detection hplc_pros Pros: - Cost-effective - Robust and reliable - Simple operation hplc->hplc_pros hplc_cons Cons: - Lower sensitivity - Prone to matrix interference - Less specific than MS hplc->hplc_cons cross_validation Cross-Validation hplc->cross_validation lcms Liquid Chromatography- Tandem Mass Spectrometry lcms_pros Pros: - High sensitivity (low LOD/LOQ) - High specificity - Excellent for complex matrices lcms->lcms_pros lcms_cons Cons: - Higher cost (instrumentation & maintenance) - More complex operation - Potential for ion suppression lcms->lcms_cons lcms->cross_validation params Linearity LOD & LOQ Accuracy Precision Robustness cross_validation->params

Logical comparison of HPLC and LC-MS.

cannabinoid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CB1 CB1 Receptor G-protein coupled G_protein G-protein (Gi/o) CB1:f1->G_protein cannabinoid Cannabinoid (e.g., CBD) cannabinoid->CB1:f0 AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK ion_channel Ion Channels (Ca²⁺, K⁺) G_protein->ion_channel modulates cAMP ↓ cAMP AC->cAMP transcription Gene Transcription cAMP->transcription MAPK->transcription

Cannabinoid receptor signaling pathway.

References

A Comparative Guide to Replicating the In Vivo Anti-Inflammatory Effects of Cannabisin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While in vitro studies have demonstrated the anti-inflammatory potential of Cannabisin F, a lignanamide from hemp seed, through its modulation of the SIRT1/NF-κB and Nrf2 pathways, in vivo data remains to be elucidated. This guide provides a framework for translating these in vitro findings into in vivo studies by comparing the potential effects of this compound with two well-established anti-inflammatory agents: Cannabidiol (CBD), a non-psychoactive cannabinoid, and Diclofenac, a conventional nonsteroidal anti-inflammatory drug (NSAID).

This document outlines standardized in vivo models of inflammation—carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation—and presents existing experimental data for CBD and Diclofenac to serve as a benchmark for future studies on this compound. Detailed experimental protocols and visualizations of the relevant signaling pathways are provided to facilitate the design and execution of these comparative studies.

Comparative Efficacy of Anti-Inflammatory Agents in Preclinical Models

The following table summarizes the quantitative data from in vivo studies on Cannabidiol (CBD) and Diclofenac in two standard inflammation models. This data can be used as a reference for evaluating the potential efficacy of this compound.

Model Compound Dose Range Key Findings References
Carrageenan-Induced Paw Edema (Rat) Cannabidiol (CBD)5-40 mg/kg (oral)Dose-dependently reduced paw edema. At 2-5 hours post-carrageenan, all doses significantly decreased paw edema compared to placebo. A 40 mg/kg dose also suppressed chemokine production (MCP-1, MCP-3).[1][1][2]
Diclofenac10 mg/kg (oral)Significantly decreased paw edema at 2-5 hours post-carrageenan.[1][1]
Diclofenac5 and 20 mg/kg (oral)Dose-dependently reduced paw edema, with maximum inhibition at 2-3 hours.[3][4][3][4]
LPS-Induced Inflammation (Rodent) Cannabidiol (CBD)1-10 µM (in vitro)In LPS-stimulated microglial cells, CBD potently inhibited the release of TNF-α and IL-1β.[5][5]
Cannabidiol (CBD)-In vivo, CBD has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7][6][7]
Diclofenac2.5 mg/kg (s.c.)Attenuated LPS-induced increases in corticosterone levels in rats.[8][8]
Diclofenac-In vitro studies show Diclofenac can suppress cytokine secretion, but this can be overridden by LPS in a compromised epithelial barrier model.[9][10][9][10]

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This model is widely used to assess the efficacy of anti-inflammatory drugs in an acute inflammatory setting.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Carrageenan (1% w/v in saline).

  • Test compounds (this compound, CBD, Diclofenac) dissolved in an appropriate vehicle.

  • Plethysmometer or digital calipers.

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Administer the test compounds (e.g., orally or intraperitoneally) at various doses. The vehicle is administered to the control group.

  • After a set time (e.g., 60 minutes post-drug administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study the systemic inflammatory response and the efficacy of drugs in modulating cytokine production.

Materials:

  • Male C57BL/6 or BALB/c mice.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds (this compound, CBD, Diclofenac) dissolved in a suitable vehicle.

  • ELISA kits for TNF-α, IL-6, and other relevant cytokines.

Procedure:

  • Acclimatize animals as described above.

  • Administer the test compounds (e.g., intraperitoneally or orally) at desired doses.

  • After a specific pretreatment time (e.g., 30-60 minutes), administer LPS via intraperitoneal injection (e.g., 1-5 mg/kg).

  • At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture or from the tail vein.

  • Isolate serum or plasma and store at -80°C until analysis.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or plasma using specific ELISA kits.

  • The percentage of inhibition of cytokine production is calculated for each treatment group compared to the LPS-only control group.

Visualizing Molecular Pathways and Experimental Design

To better understand the mechanisms of action and the experimental workflow, the following diagrams are provided.

G Proposed Experimental Workflow for In Vivo Testing cluster_0 Animal Acclimatization and Grouping cluster_1 Inflammation Induction and Treatment cluster_1a Carrageenan Model cluster_1b LPS Model cluster_2 Data Collection and Analysis cluster_3 Outcome acclimatization Acclimatize Rodents (7 days) grouping Randomize into Treatment Groups: - Vehicle Control - this compound (multiple doses) - CBD (positive control) - Diclofenac (positive control) acclimatization->grouping drug_admin Administer Test Compounds (e.g., oral gavage) grouping->drug_admin carr_induce Inject Carrageenan into Paw lps_induce Inject LPS (i.p.) paw_measure Measure Paw Edema (Plethysmometer) carr_induce->paw_measure blood_collect Collect Blood Samples lps_induce->blood_collect comparison Compare Efficacy of this compound to CBD and Diclofenac paw_measure->comparison cytokine_analysis Analyze Serum Cytokines (ELISA) blood_collect->cytokine_analysis cytokine_analysis->comparison

Caption: Proposed workflow for in vivo anti-inflammatory studies.

G Anti-Inflammatory Signaling Pathway of this compound (In Vitro) cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 SIRT1 SIRT1 LPS->SIRT1 inhibits IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription SIRT1->NFkB deacetylates p65 CannabisinF This compound CannabisinF->SIRT1 prevents downregulation

Caption: this compound's proposed anti-inflammatory mechanism.

G Anti-Inflammatory Signaling Pathways of CBD and Diclofenac cluster_CBD Cannabidiol (CBD) cluster_Diclofenac Diclofenac CBD CBD NFkB_CBD NF-κB CBD->NFkB_CBD MAPK_CBD MAPK CBD->MAPK_CBD PPARg PPARγ CBD->PPARg activates A2A A2A Receptor CBD->A2A activates Cytokines_CBD Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_CBD->Cytokines_CBD MAPK_CBD->Cytokines_CBD PPARg->Cytokines_CBD A2A->Cytokines_CBD Inflammation Inflammation Cytokines_CBD->Inflammation Diclofenac Diclofenac COX1 COX-1 Diclofenac->COX1 COX2 COX-2 Diclofenac->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Caption: Mechanisms of CBD and Diclofenac.

References

A Head-to-Head Comparison of Synthetic vs. Naturally Isolated Cannabisin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetically produced and naturally isolated Cannabisin F, a lignanamide found in hemp (Cannabis sativa) seed. While research into the biological activities of naturally sourced this compound is emerging, a significant gap exists in the scientific literature regarding the direct comparative performance of its synthetic counterpart. This document summarizes the available experimental data for both forms, outlines key experimental protocols, and visualizes the known signaling pathways for the natural isolate.

Executive Summary

Naturally isolated this compound has demonstrated notable anti-inflammatory and anti-oxidative properties in preclinical studies. Its mechanism of action involves the modulation of the SIRT1/NF-κB and Nrf2 signaling pathways. In contrast, while methods for the chemical synthesis of this compound have been published, there is a lack of available data on the biological activity, receptor binding affinity, and impurity profile of the resulting synthetic compound.

A study comparing purified natural and synthetic Cannabidiol (CBD), another compound from Cannabis sativa, found no pharmacological difference in their in vitro anti-proliferative, anti-inflammatory, or permeability effects, suggesting that high-purity synthetic and natural cannabinoids can be functionally equivalent. However, it is crucial to note that natural extracts may contain other compounds that contribute to an "entourage effect," potentially modifying the overall biological activity compared to a pure synthetic compound.

Head-to-Head Comparison: Synthetic vs. Natural this compound

The following table summarizes the key characteristics of synthetic and naturally isolated this compound based on currently available scientific literature.

FeatureNaturally Isolated this compoundSynthetically Produced this compound
Source Hemp (Cannabis sativa) seedChemical synthesis, e.g., from vanillin
Purity & Impurities Purity of >98% has been achieved through chromatographic methods. Potential impurities include other lignanamides and plant-derived compounds.Purity is dependent on the synthesis and purification process. Potential impurities could include reagents, byproducts, and stereoisomers. Data on typical purity and impurity profiles are not readily available in the literature.
Known Biological Activity Anti-inflammatory and anti-oxidative effects demonstrated in BV2 microglia cells.Data not available in published scientific literature.
Receptor Binding Affinity Data not available in published scientific literature.Data not available in published scientific literature.
Signaling Pathway Data Modulates SIRT1/NF-κB and Nrf2 signaling pathways.Data not available in published scientific literature.

Experimental Data & Protocols

The following sections detail the experimental methodologies used to characterize the biological effects of naturally isolated this compound .

Anti-inflammatory Activity Assessment

1. Cell Culture and Treatment:

  • BV2 microglia cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are pre-treated with various concentrations of naturally isolated this compound (e.g., 5, 10, 15 µM) for 1 hour.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours.

2. Measurement of Pro-inflammatory Cytokines (IL-6 and TNF-α):

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of secreted IL-6 and TNF-α in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the BV2 cells using TRIzol reagent. The RNA is then reverse-transcribed into cDNA. The mRNA expression levels of IL-6 and TNF-α are measured by qRT-PCR, with GAPDH used as an internal control for normalization. The relative amounts of mRNA are calculated using the 2−ΔΔCT method.

3. Western Blot Analysis for NF-κB Signaling Pathway:

  • Following treatment, cells are lysed, and total protein is extracted.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • The membranes are blocked and then incubated with primary antibodies against phosphorylated IκBα, phosphorylated NF-κB p65, total IκBα, total NF-κB p65, SIRT1, and β-actin (as a loading control).

  • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-oxidative Activity Assessment

1. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • BV2 cells are seeded in 96-well plates and treated with this compound and/or LPS as described above.

  • The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for a specified time.

  • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a microplate reader.

2. Measurement of Nrf2 and HO-1 Expression:

  • The mRNA and protein expression levels of Nuclear factor erythroid-2 related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) are measured using qRT-PCR and Western blot analysis, respectively, following the protocols described above.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the known signaling pathway of naturally isolated this compound and a typical experimental workflow for its analysis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Activates ROS ROS LPS->ROS Increases IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases NFkB_p p-NF-κB (p65) NFkB->NFkB_p Phosphorylation NFkB_p_nuc p-NF-κB (p65) NFkB_p->NFkB_p_nuc Translocates Nrf2_Keap1 Nrf2-Keap1 ROS->Nrf2_Keap1 Dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates CannabisinF This compound CannabisinF->ROS Reduces CannabisinF->Nrf2 Promotes SIRT1 SIRT1 CannabisinF->SIRT1 Enhances SIRT1->NFkB_p Inhibits by Deacetylation ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) NFkB_p_nuc->ProInflammatory Induces Transcription Antioxidant Antioxidant Genes (HO-1) Nrf2_nuc->Antioxidant Induces Transcription

Caption: Signaling pathways modulated by naturally isolated this compound.

G cluster_outputs Analyze Endpoints start Start: Culture BV2 Microglia Cells pretreat Pre-treat with this compound (e.g., 5, 10, 15 µM) for 1h start->pretreat stimulate Stimulate with LPS (100 ng/mL) for 24h pretreat->stimulate elisa ELISA: Measure IL-6, TNF-α in supernatant stimulate->elisa qpcr qRT-PCR: Measure IL-6, TNF-α mRNA stimulate->qpcr ros DCFH-DA Assay: Measure intracellular ROS stimulate->ros western Western Blot: Measure p-NF-κB, SIRT1, Nrf2, HO-1 stimulate->western

Caption: Experimental workflow for assessing this compound bioactivity.

Conclusion and Future Directions

The current body of research indicates that naturally isolated this compound is a promising bioactive compound with verifiable anti-inflammatory and anti-oxidative properties. The total synthesis of this compound has been successfully achieved, opening the door for its large-scale production.

However, a critical knowledge gap remains, as no studies have been published that directly compare the biological efficacy, receptor binding kinetics, or safety profiles of synthetic versus natural this compound. Future research should prioritize a head-to-head comparison of the two forms to:

  • Confirm Bioequivalence: Determine if high-purity synthetic this compound exhibits the same anti-inflammatory and anti-oxidative activities as its natural counterpart.

  • Analyze Impurity Profiles: Characterize the impurities present in both preparations and assess their potential impact on biological activity and safety.

  • Investigate Receptor Binding: Although this compound is not a classical cannabinoid, its potential interaction with various cellular receptors should be investigated for both forms.

Such studies are essential for the scientific community and drug development professionals to fully understand the therapeutic potential and establish consistent quality control standards for this compound, regardless of its origin.

Validating Cannabisin F's Role in Nrf2 Pathway Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cannabisin F's ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. We present supporting experimental data for this compound and compare its activity with a well-established Nrf2 activator, Sulforaphane. Detailed experimental protocols are provided to facilitate the validation of these findings.

Introduction to this compound and the Nrf2 Pathway

This compound, a lignanamide found in hemp seeds, has demonstrated anti-inflammatory and anti-oxidative properties.[1] One of its proposed mechanisms of action is the modulation of the Nrf2 pathway. The Nrf2 pathway is a key cellular defense mechanism that regulates the expression of a wide array of antioxidant and detoxification genes.[2][3] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These target genes include Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which play crucial roles in cellular protection.

Comparative Analysis of Nrf2 Activation

This section compares the efficacy of this compound and Sulforaphane in activating the Nrf2 pathway. The data presented is a synthesis from multiple studies and direct quantitative comparisons should be interpreted with consideration for the different experimental conditions.

Table 1: Quantitative Comparison of Nrf2 Pathway Activation by this compound and Sulforaphane

CompoundCell LineConcentrationKey ReadoutResultReference
This compound BV2 Microglia15 µMNrf2 Protein ExpressionSignificant increase compared to LPS-treated group[1]
BV2 Microglia15 µMHO-1 Protein ExpressionSignificant increase compared to LPS-treated group[1]
Sulforaphane PAM212 Keratinocytes3 µMNuclear Nrf2 Protein~2.5-fold increase after 6h treatment[4]
PAM212 Keratinocytes3 µMHO-1 mRNA Expression~8.1-fold increase[4]
PAM212 Keratinocytes3 µMNQO1 mRNA Expression~2.5-fold increase[4]
Human Granulosa CellsNot SpecifiedNRF2, SOD, CAT mRNASignificant increase[5]
Human Prostate Cancer CellsNot SpecifiedNQO1, GSTM1, etc.Robust increase (≥ 2-fold)[6]

Visualizing the Nrf2 Signaling Pathway and Experimental Workflow

To illustrate the key molecular interactions and a typical experimental approach for validating Nrf2 activation, the following diagrams are provided.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Target_Genes Target Genes (HO-1, NQO1) ARE->Target_Genes Induces Transcription CannabisinF This compound CannabisinF->Keap1 Inhibits Interaction with Nrf2 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Induces Conformational Change

Figure 1. The Nrf2 signaling pathway and the proposed mechanism of action for this compound.

Experimental_Workflow start Cell Culture (e.g., BV2, HepG2) treatment Treatment with This compound or Alternative (e.g., Sulforaphane) start->treatment lysis Cell Lysis and Fractionation treatment->lysis rna_extraction RNA Extraction treatment->rna_extraction luciferase_assay Luciferase Reporter Assay (ARE-luciferase) treatment->luciferase_assay nuclear_extract Nuclear Extract lysis->nuclear_extract cytoplasmic_extract Cytoplasmic Extract lysis->cytoplasmic_extract western_blot Western Blot (Nrf2, HO-1, Lamin B1, GAPDH) nuclear_extract->western_blot cytoplasmic_extract->western_blot qpcr RT-qPCR (HO-1, NQO1, housekeeping gene) rna_extraction->qpcr analysis Data Analysis and Quantification western_blot->analysis qpcr->analysis luciferase_assay->analysis

Figure 2. A typical experimental workflow for validating Nrf2 pathway activation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to validate the role of the Nrf2 pathway.

Western Blot for Nuclear and Cytoplasmic Nrf2

This protocol allows for the detection of Nrf2 translocation to the nucleus, a hallmark of its activation.

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Cytoplasmic Extraction Buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, protease inhibitor cocktail)

  • Nuclear Extraction Buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture cells to 80-90% confluency and treat with this compound, Sulforaphane, or vehicle control for the desired time.

  • Wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold PBS and scrape the cells. Transfer to a microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Extraction Buffer.

  • Incubate on ice for 10 minutes with gentle vortexing every 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes at 4°C.

  • Collect the supernatant (cytoplasmic fraction) into a new pre-chilled tube.

  • Resuspend the pellet in 100 µL of ice-cold Nuclear Extraction Buffer.

  • Incubate on ice for 30 minutes with vortexing every 5 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (nuclear fraction) into a new pre-chilled tube.

  • Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction control, and anti-GAPDH for cytoplasmic fraction control) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescence substrate and visualize the bands using an imaging system.

  • Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This protocol measures the mRNA expression levels of Nrf2 target genes, such as HO-1 and NQO1.

Materials:

  • Treated cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Culture and treat cells as described in the Western blot protocol.

  • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

  • Perform qPCR using the following cycling conditions (may need optimization):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Perform a melt curve analysis to ensure primer specificity.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Luciferase Reporter Assay for ARE Activity

This assay provides a quantitative measure of Nrf2 transcriptional activity.

Materials:

  • ARE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate.

  • Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with this compound, Sulforaphane, or vehicle control.

  • Incubate for the desired time (e.g., 6-24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as fold induction over the vehicle control.

Conclusion

References

A Comparative Analysis of Cannabisin F and Other Bioactive Lignanamides from Cannabis sativa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cannabisin F, a lignanamide found in hemp seed, and other structurally related lignanamides from Cannabis sativa. The focus is on their anti-inflammatory and antioxidant properties, supported by experimental data. While the primary interest lies in the comparison with synthetic analogs, the current scientific literature is sparse in this specific area. Therefore, this guide presents a comparison among the naturally occurring bioactive lignanamides from the same source, offering valuable insights for researchers in natural product chemistry and drug discovery.

Introduction to this compound

This compound is a lignanamide isolated from hemp (Cannabis sativa) seed that has demonstrated notable anti-inflammatory and antioxidant activities.[1][2] It acts as a modulator of Sirtuin 1 (SIRT1), which in turn regulates the NF-κB and Nrf2 signaling pathways.[1][3] This mechanism of action suggests its potential as a therapeutic agent for neurodegenerative diseases and other conditions associated with chronic inflammation and oxidative stress.[1][3]

Comparative Biological Activities

Table 1: Comparative Antioxidant and Acetylcholinesterase Inhibitory Activities of Lignanamides from Cannabis sativa

CompoundAntioxidant Activity (DPPH Radical Scavenging, IC50 in µM)Acetylcholinesterase Inhibitory Activity (IC50 in µM)
This compound Data not available in comparative formatData not available in comparative format
Cannabisin A 32.9> 100
Cannabisin D 23.9> 100
3,3'-demethyl-heliotropamide 46.246.2
Quercetin (Positive Control) 25.5Not Applicable

Source: Yan et al., 2015.[4][5]

It is important to note that specific IC50 values for the DPPH radical scavenging activity of this compound were not found in the reviewed literature for a direct comparison in this format. However, its potent antioxidant effects have been demonstrated through other assays.[1]

In-Depth Look at this compound's Anti-Inflammatory and Antioxidant Effects

A key study demonstrated that this compound suppresses lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglia cells.[1][6] The following table summarizes the key quantitative findings from this study.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia

TreatmentIL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control UndetectableUndetectable
LPS (100 ng/mL) 350 ± 308500 ± 500
LPS + this compound (5 µM) 280 ± 257000 ± 450
LPS + this compound (10 µM) 200 ± 205500 ± 400
LPS + this compound (15 µM) 150 ± 154000 ± 300

Data are presented as mean ± SD. Source: Wang et al., 2019.[1][6]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.

SIRT1/NF-κB Signaling Pathway

This compound enhances the expression of SIRT1.[1] SIRT1, a histone deacetylase, is known to inhibit the NF-κB signaling pathway by deacetylating the p65 subunit of NF-κB.[6] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[1]

SIRT1_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates SIRT1 SIRT1 SIRT1->NFkB Deacetylates (Inhibits) CannabisinF This compound CannabisinF->SIRT1 Upregulates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

SIRT1/NF-κB Signaling Pathway Modulation by this compound.
Nrf2 Signaling Pathway

This compound also promotes the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, such as Heme Oxygenase-1 (HO-1), which protect against oxidative damage.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates CannabisinF This compound CannabisinF->Nrf2 Promotes expression Keap1_Nrf2->Nrf2 Releases ROS ROS (Oxidative Stress) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Nrf2 Signaling Pathway Activation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate the bioactivity of this compound.

Cell Viability Assay (CCK-8)
  • Cell Line: BV2 microglia cells.

  • Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (0-15 µM) with or without LPS (100 ng/mL) for 24 hours. Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. Absorbance is measured at 450 nm.

  • Purpose: To determine the cytotoxic effects of this compound on BV2 microglia cells.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Cell Line: BV2 microglia cells.

  • Method: Cells are pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours. The cell culture supernatant is then collected. The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits.

  • Purpose: To measure the inhibitory effect of this compound on the production of key pro-inflammatory cytokines.

Western Blot Analysis
  • Cell Line: BV2 microglia cells.

  • Method: Cells are treated with this compound and/or LPS. Total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., SIRT1, p-p65, p65, p-IκBα, IκBα, Nrf2, HO-1, and β-actin) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Purpose: To determine the effect of this compound on the expression and phosphorylation levels of key proteins in the SIRT1/NF-κB and Nrf2 signaling pathways.

WB_Workflow cluster_workflow Western Blot Experimental Workflow start Cell Treatment with This compound and/or LPS lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation by Size) quant->sds transfer Electrotransfer to PVDF Membrane sds->transfer blocking Blocking with Non-fat Milk or BSA transfer->blocking primary_ab Incubation with Primary Antibody blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

General Workflow for Western Blot Analysis.

Conclusion and Future Directions

This compound, a lignanamide from hemp seed, demonstrates significant anti-inflammatory and antioxidant properties through its modulation of the SIRT1/NF-κB and Nrf2 signaling pathways. While this guide provides a comparative overview of this compound and other naturally occurring lignanamides from Cannabis sativa, there is a clear need for further research into its synthetic analogs.

The development and biological evaluation of synthetic analogs of this compound would be a crucial next step. Such studies would enable a comprehensive structure-activity relationship (SAR) analysis, providing a deeper understanding of the pharmacophore and potentially leading to the design of more potent and selective modulators of the SIRT1, NF-κB, and Nrf2 pathways. This could ultimately pave the way for the development of novel therapeutics for a range of inflammatory and oxidative stress-related diseases. Researchers are encouraged to explore the synthesis of this compound analogs and conduct comparative studies to unlock the full therapeutic potential of this promising natural product scaffold.

References

Safety Operating Guide

Proper Disposal of Cannabis in a Laboratory Setting: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of cannabis and cannabis-contaminated materials is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe and legal disposal of cannabis waste, ensuring the protection of personnel and the environment.

All cannabis waste must be rendered "unusable and unrecognizable" prior to disposal to prevent diversion and accidental exposure. This can be achieved through physical destruction, chemical inactivation, or a combination of methods, in accordance with all applicable federal, state, and local regulations.

Immediate Safety and Handling

Proper handling of cannabis waste begins at the point of generation. All personnel must be trained on the potential hazards associated with cannabis and the appropriate safety protocols.

Personal Protective Equipment (PPE): At a minimum, personnel handling cannabis waste should wear:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

Waste Segregation: Cannabis waste should be segregated from other laboratory waste streams to ensure proper handling and disposal. Clearly labeled, leak-proof, and puncture-resistant containers should be used for waste collection.

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal procedure will depend on the type of cannabis waste. The following sections outline the recommended methods for various waste streams.

Rendering Cannabis Waste Unusable and Unrecognizable

The primary goal of cannabis waste disposal is to ensure it cannot be diverted or misused. This is accomplished by making it both "unusable" (incapable of being consumed or administered) and "unrecognizable" (visually indistinguishable from other waste).

Physical Alteration and Mixing:

Solid cannabis waste, such as plant material, growth media, and contaminated consumables, should be physically altered and mixed with other non-cannabis waste.

  • Grind or Shred: Reduce the size of the cannabis waste by grinding or shredding.

  • Mix with Other Waste: Combine the ground cannabis waste with an equal or greater volume of other waste materials. Suitable materials for mixing include:

    • Paper or cardboard waste

    • Food waste

    • Soil or compost

    • Cat litter or other absorbent materials

Chemical Inactivation:

For liquid cannabis waste, such as extracts, oils, or solvent residues, chemical inactivation is a viable method to render the active cannabinoids inert.

  • Select an Appropriate Chemical Agent: Common and effective chemical agents include bleach (sodium hypochlorite) and Virkon® S.

  • Prepare the Inactivating Solution: Prepare the chemical solution according to the manufacturer's instructions or established laboratory protocols (see Table 1).

  • Treat the Cannabis Waste: Add the inactivating solution to the liquid cannabis waste in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure Sufficient Contact Time: Allow the mixture to react for the recommended contact time to ensure complete inactivation of the cannabinoids.

  • Dispose of the Inactivated Waste: Following inactivation, the liquid waste can typically be disposed of down the drain with copious amounts of water, provided it is not considered hazardous for other reasons. Always consult your institution's hazardous waste disposal guidelines.

Autoclaving

Autoclaving, or steam sterilization, is an effective method for decontaminating cannabis-contaminated labware and other heat-stable materials.

  • Prepare Materials for Autoclaving:

    • Place contaminated items in an autoclavable bag.

    • Ensure the bag is not sealed airtight to allow for steam penetration.

    • Add a small amount of water to the bag for dry loads to facilitate steam generation.[1]

  • Operate the Autoclave: Run the autoclave at the appropriate temperature, pressure, and cycle time (see Table 1).

  • Post-Autoclave Disposal: Once the cycle is complete and the materials have cooled, the autoclaved waste can typically be disposed of in the regular laboratory trash.

Quantitative Data for Decontamination and Inactivation

MethodAgent/ParameterConcentration/SettingContact TimeApplication
Chemical Inactivation Bleach (Sodium Hypochlorite)1:10 dilution of household bleach (approx. 0.5-0.6% final concentration)[2]At least 10 minutes[2]Liquid cannabis waste, surface decontamination
Virkon® S1% solution (10g per 1 liter of water)[3][4][5][6]At least 10 minutes[4]Liquid cannabis waste, surface and equipment decontamination
Autoclaving Temperature121°C (250°F)[1][7][8]Contaminated labware, solid waste
Pressure15 psi[1][8]Contaminated labware, solid waste
Cycle TimeMinimum of 30-60 minutes[1][8]Contaminated labware, solid waste

Experimental Protocols

Detailed experimental protocols for validating the efficacy of these disposal methods can be developed based on standard laboratory practices for chemical and biological waste inactivation. Validation should include analytical testing (e.g., HPLC) to confirm the degradation of cannabinoids to below detectable limits.

DEA Regulations and Record Keeping

While the DEA has specific regulations for the disposal of controlled substance inventory, cannabis waste generated in a research setting is often considered "wastage".[9] The DEA does not mandate the use of a Form 41 for the disposal of wastage; however, meticulous record-keeping is essential.[9][10]

A Controlled Substance Wastage Log should be maintained to document the disposal of all cannabis waste. This log should include:

  • Date of disposal

  • Name of the controlled substance (e.g., Cannabis, THC extract)

  • Form and quantity of the waste

  • Method of disposal

  • Signatures of at least two individuals who witnessed the disposal

Logical Workflow for Cannabis Waste Disposal

CannabisWasteDisposal Start Cannabis Waste Generated Segregate Segregate Waste (Clearly Labeled, Leak-Proof Containers) Start->Segregate WasteType Determine Waste Type Segregate->WasteType SolidWaste Solid Waste (Plant Material, Soil, Consumables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Extracts, Solvents, Oils) WasteType->LiquidWaste Liquid ContaminatedLabware Contaminated Labware (Glassware, Tools) WasteType->ContaminatedLabware Labware Grind Grind or Shred SolidWaste->Grind ChemicalInactivation Chemical Inactivation (e.g., Bleach, Virkon® S) LiquidWaste->ChemicalInactivation Autoclave Autoclave (121°C, 15 psi, 30-60 min) ContaminatedLabware->Autoclave Mix Mix with ≥50% Non-Cannabis Waste (e.g., soil, compost, paper) Grind->Mix RenderedUnusable Rendered Unusable & Unrecognizable Mix->RenderedUnusable DisposeRegular Dispose in Regular Lab Trash RenderedUnusable->DisposeRegular DisposeHazardous Dispose as Hazardous Waste (Consult Institutional Guidelines) ChemicalInactivation->DisposeHazardous Autoclave->DisposeRegular Document Document in Wastage Log (Witnessed by Two Individuals) DisposeRegular->Document DisposeHazardous->Document

Caption: Logical workflow for the proper disposal of different types of cannabis waste in a laboratory setting.

Decision Pathway for Rendering Cannabis Waste Unusable

RenderUnusable Start Cannabis Waste for Disposal IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No PhysicalAlteration Physical Alteration: - Grind or shred - Mix with ≥50% other waste IsSolid->PhysicalAlteration Yes ChemicalInactivation Chemical Inactivation: - Use Bleach or Virkon® S solution - Ensure adequate contact time IsLiquid->ChemicalInactivation Yes FinalDisposal Proceed to Final Disposal (Regular or Hazardous Waste) IsLiquid->FinalDisposal No (Consult EHS) PhysicalAlteration->FinalDisposal ChemicalInactivation->FinalDisposal

Caption: Decision pathway for selecting the appropriate method to render cannabis waste unusable and unrecognizable.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Cannabis in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the protection of researchers and the integrity of scientific investigation involving cannabis are paramount. This guide provides immediate, actionable safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and waste disposal procedures to ensure a safe and compliant laboratory environment.

For drug development professionals and scientists, adherence to strict safety standards is critical to minimize risks associated with handling cannabis. These include exposure to cannabinoids, allergens, and chemical hazards, as well as preventing contamination of research materials.[1][2] This document outlines the necessary PPE, step-by-step procedures for its use, and a clear plan for the safe disposal of cannabis-related waste materials.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection and use of PPE in a cannabis research laboratory should be based on a thorough risk assessment of the specific tasks being performed.[3] Different stages of handling, from sample receipt to analysis and disposal, present unique hazards that require specific levels of protection. The following table summarizes the recommended PPE for various laboratory activities involving cannabis.

Laboratory Activity Recommended Personal Protective Equipment Potential Hazards
Receiving and Unpacking Samples Nitrile gloves, Lab coat, Safety glassesDermal exposure to cannabinoids, Introduction of contaminants
Grinding and Homogenizing Plant Material Nitrile gloves, Lab coat or disposable gown, Safety goggles, N95 respiratorInhalation of aerosolized particles and allergens, Dermal and eye exposure
Chemical Extraction (e.g., with solvents) Chemical-resistant gloves (e.g., nitrile), Flame-retardant lab coat, Chemical splash goggles or face shield, Respirator with appropriate cartridges for organic vaporsInhalation of solvent vapors, Chemical splashes to skin and eyes, Fire hazards
Analytical Testing (e.g., HPLC, GC) Nitrile gloves, Lab coat, Safety glassesExposure to chemicals and solvents, Minor splashes
Waste Disposal Heavy-duty nitrile gloves, Lab coat or disposable gown, Safety gogglesDermal contact with residual cannabinoids and chemicals, Splashes from liquid waste

This table provides general recommendations. A site-specific and task-specific risk assessment should be conducted to determine the precise PPE requirements.

Operational Plan: A Step-by-Step Workflow for Handling Cannabis

A structured workflow is essential to ensure safety and maintain the integrity of the research. The following diagram illustrates a logical progression for handling cannabis within a laboratory setting.

G Figure 1: Cannabis Handling Workflow in a Laboratory Setting cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Documentation Storage Secure Storage SampleReceipt->Storage Preparation Sample Preparation (Grinding, Extraction) Storage->Preparation Analysis Instrumental Analysis Preparation->Analysis Waste Waste Disposal Preparation->Waste Residual Material Data Data Analysis & Reporting Analysis->Data Analysis->Waste Vials, Solvents Data->Storage Long-term Sample Retention

Figure 1: Cannabis Handling Workflow in a Laboratory Setting

Donning and Doffing of Personal Protective Equipment: A Critical Procedure

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[4][5][6] The following diagram provides a step-by-step guide for this essential procedure.

PPE_Procedure Figure 2: Donning and Doffing PPE Protocol cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Hand Hygiene D2 2. Put on Lab Coat/Gown D1->D2 D3 3. Put on Mask/Respirator D2->D3 D4 4. Put on Goggles/Face Shield D3->D4 D5 5. Put on Gloves (over cuffs) D4->D5 F1 1. Remove Gloves F2 2. Remove Gown/Lab Coat F1->F2 F3 3. Hand Hygiene F2->F3 F4 4. Remove Goggles/Face Shield F3->F4 F5 5. Remove Mask/Respirator F4->F5 F6 6. Hand Hygiene F5->F6

Figure 2: Donning and Doffing PPE Protocol

Cannabis Waste Disposal Plan: Ensuring Safety and Compliance

Proper disposal of cannabis waste is essential to protect personnel and the environment, and to comply with regulations.[7][8] Cannabis waste from laboratories may be considered hazardous due to the presence of residual cannabinoids, solvents, or other chemicals.[8]

Waste Segregation and Storage:

  • Solid Waste: Unused plant material, contaminated PPE (gloves, gowns), and other solid materials should be rendered unusable and unrecognizable. This can be achieved by grinding and mixing with other non-cannabis waste such as soil or food waste.[8]

  • Liquid Waste: Solvents and other liquid waste from extractions and analyses should be collected in designated, labeled, and sealed hazardous waste containers.[7]

  • Sharps: Needles, syringes, and other sharps must be disposed of in designated sharps containers.

Disposal Procedure Checklist:

Step Action Rationale
1. Segregation Separate waste into categories: solid cannabis waste, liquid hazardous waste, and sharps.To ensure proper handling and disposal methods for each waste stream.
2. Inactivation Render solid cannabis waste unusable and unrecognizable.To prevent diversion and misuse of cannabis materials.
3. Containment Place waste in appropriate, labeled, and sealed containers.To prevent leaks, spills, and exposure.
4. Storage Store waste containers in a designated, secure area away from general laboratory traffic.To minimize the risk of accidental exposure and ensure controlled access.
5. Documentation Maintain a log of all cannabis waste generated and disposed of.For regulatory compliance and tracking purposes.
6. Disposal Arrange for collection and disposal by a licensed hazardous waste management company.To ensure that waste is handled and disposed of in an environmentally sound and legally compliant manner.

Quantitative Data on Laboratory Worker Exposure:

While specific permissible exposure limits for cannabis dust are not yet established, studies by the National Institute for Occupational Safety and Health (NIOSH) have provided some initial data on worker exposure in cannabis facilities.[9][10][11]

Substance Measured Concentration Range (Breathing Zone) Context/Notes
Endotoxins Not Detected to 85 EU/m³Levels increased during harvesting and grinding tasks.[10][12]
Δ9-THC (air) Not Detected to 330 ng/m³Detectable in breathing zone samples, indicating potential for inhalation exposure.[10]
Diacetyl and 2,3-pentanedione Below NIOSH Recommended Exposure LimitsDetected in some facilities, but generally at low levels.[10]

These values are for informational purposes and highlight the potential for exposure. The lack of established occupational exposure limits underscores the importance of a conservative approach to PPE and engineering controls.

By implementing these comprehensive safety and logistical protocols, research institutions can foster a secure environment for their scientists and ensure the responsible handling of cannabis in a laboratory setting. This commitment to safety not only protects personnel but also upholds the integrity and quality of the research being conducted.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.